Technical Documentation Center

2-chloro-5-(4-methoxyphenyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-5-(4-methoxyphenyl)-1H-imidazole
  • CAS: 227313-40-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of Substituted Imidazoles for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide provides a comprehensive technical overview of the methodologies and interpretative frameworks for the single-crystal X-ray diffracti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive technical overview of the methodologies and interpretative frameworks for the single-crystal X-ray diffraction analysis of imidazole derivatives. As of the latest literature review, the specific crystal structure of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole has not been deposited in publicly available databases. Therefore, this document will use a closely related, structurally characterized compound, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole , as a detailed case study to illustrate the experimental workflow, data analysis, and the profound implications of such structural insights in the field of medicinal chemistry.

Introduction: The Pivotal Role of Imidazole Scaffolds and Structural Chemistry in Modern Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and antihypertensive properties.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, influencing their efficacy, selectivity, and pharmacokinetic profiles. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structures, providing invaluable data on bond lengths, conformation, and intermolecular interactions that are critical for structure-activity relationship (SAR) studies and rational drug design.[2]

Part 1: Proposed Synthesis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole

While the crystal structure is not available, a plausible synthetic route can be proposed based on established methodologies for creating substituted imidazoles. A common and effective approach is the one-pot condensation reaction.[3][4]

Proposed Synthetic Workflow:

A mixture of an appropriate α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (like ammonium acetate) in a suitable solvent such as glacial acetic acid is refluxed.[4][5] For the target molecule, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, a potential pathway would involve the reaction of a chlorinated glyoxal derivative with 4-methoxybenzaldehyde and a source of ammonia.

cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification Chlorinated Glyoxal Chlorinated Glyoxal One-pot Condensation One-pot Condensation Chlorinated Glyoxal->One-pot Condensation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->One-pot Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-pot Condensation Crude Product Crude Product One-pot Condensation->Crude Product Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent)->One-pot Condensation Reflux Reflux Reflux->One-pot Condensation Recrystallization Recrystallization Crude Product->Recrystallization Purified Target Molecule Purified Target Molecule Recrystallization->Purified Target Molecule

Caption: Proposed synthetic workflow for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

Part 2: Case Study: Crystallographic Analysis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

The following sections provide a detailed walkthrough of the single-crystal X-ray diffraction process, using the published data for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole as a practical example.[6]

Experimental Protocol: From Crystal to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles.

The prerequisite for any single-crystal X-ray diffraction study is the growth of high-quality single crystals.[2] This is often the most challenging step.

  • Methodology: For the case study compound, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature.[6] This technique involves dissolving the purified compound in a suitable solvent to near saturation and allowing the solvent to evaporate slowly, leading to the gradual formation of well-ordered crystals.

  • Causality: The choice of solvent is critical. It must be one in which the compound is moderately soluble. If solubility is too high, crystallization may not occur; if it's too low, the compound will precipitate as a powder. Slow evaporation provides the necessary time for molecules to arrange themselves into a highly ordered crystal lattice.

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure the diffraction pattern.

  • Instrumentation: A Bruker SMART APEXII CCD area-detector diffractometer was used for the case study.[6] This instrument bombards the crystal with monochromatic X-rays (Mo Kα radiation in this instance) and records the positions and intensities of the diffracted beams.

  • Experimental Conditions: The data was collected at a low temperature of 100 K.[6]

  • Causality: Low-temperature data collection is standard practice as it minimizes thermal vibrations of the atoms in the crystal lattice. This results in a sharper diffraction pattern and a more precise determination of atomic positions and bond lengths.

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Software: The structure was solved by direct methods using software such as SHELXS and refined using SHELXL.[7]

  • Process:

    • Direct Methods: This is a mathematical approach used to determine the initial phases of the structure factors from the measured intensities, which in turn allows for the calculation of an initial electron density map.[7]

    • Model Building: From this map, the positions of the non-hydrogen atoms are located.

    • Refinement: The atomic model is then refined against the experimental data using a full-matrix least-squares method.[7] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.[6]

  • Self-Validation: The quality of the final structure is assessed by parameters such as the R-factor (R-int in the case study was 0.049), which indicates the agreement between the experimental data and the final refined model.[6] A low R-factor signifies a good fit.

cluster_exp Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Yields Crude Product Crystallization Crystallization Purification->Crystallization Pure Compound Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting High-Quality Single Crystal X-ray Data Collection X-ray Data Collection Crystal Mounting->X-ray Data Collection On Diffractometer Structure Solution Structure Solution X-ray Data Collection->Structure Solution Diffraction Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Structure Final Structure Structure Refinement->Final Structure Validated Model

Caption: A generalized workflow for single-crystal X-ray crystallography.[2]

Data Presentation and Interpretation

The culmination of the diffraction experiment is a set of crystallographic data that provides a wealth of information about the molecule's structure.

Table 1: Crystallographic Data for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole [6]

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
Crystal SystemOrthorhombic
Space GroupNot specified, but likely centrosymmetric
a10.0574 (5) Å
b13.2532 (7) Å
c6.8321 (3) Å
Volume (V)910.67 (8) ų
Z (molecules/unit cell)4
Temperature100 K
RadiationMo Kα
R-int0.049
Key Structural Features and Their Significance
  • Molecular Geometry: In the case study compound, the benzene and imidazole rings are twisted relative to each other, with a dihedral angle of 14.86 (16)°.[6] This deviation from planarity can have significant implications for how the molecule fits into the binding pocket of a protein. For other more substituted imidazoles, the dihedral angles between the imidazole core and various phenyl substituents can vary significantly, ranging from nearly coplanar to almost perpendicular.[8] These angles are critical for defining the overall shape of the molecule.

  • Intermolecular Interactions: The crystal structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole reveals that neighboring molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains that extend along the a-axis.[6] Such hydrogen bonding networks are crucial in determining the crystal packing and can provide a model for the types of interactions the molecule might form with a biological target. In more complex imidazole derivatives, a variety of intermolecular forces can be observed, including C-H···O, C-H···π, and π-π stacking interactions, all of which contribute to the stability of the crystal lattice.[7][9]

Part 3: Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is not merely an academic exercise; it is a cornerstone of modern, rational drug design.

  • Structure-Activity Relationship (SAR): By determining the precise 3D structure, researchers can understand how modifications to the molecule, such as the addition of a chloro group or altering substituent positions, affect its conformation. This knowledge is vital for building robust SAR models that can predict the activity of new analogs.

  • Target Binding: The observed intermolecular interactions in the crystal lattice can provide clues about the key pharmacophoric features of the molecule. For instance, the hydrogen bond donor (N-H) and acceptor (N) identified in the case study are likely to be critical for binding to a target protein.

  • In Silico Modeling: High-resolution crystal structures provide the foundational data for computational studies, such as molecular docking.[1][5] These in silico methods allow researchers to predict how a ligand will bind to a protein's active site, helping to prioritize which compounds to synthesize and test.

Conclusion

While the specific crystal structure of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole remains to be elucidated, the principles and methodologies for its determination are well-established. Through the detailed case study of a closely related compound, this guide has outlined the critical steps of single-crystal X-ray diffraction, from crystal growth to data interpretation. The structural insights gleaned from such analyses—dihedral angles that define molecular shape, and the intricate network of intermolecular forces—are indispensable for the rational design and development of new imidazole-based therapeutics. The pursuit of such structural knowledge is a vital component in the multi-faceted endeavor of bringing novel, effective medicines to patients.

References

  • Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1798. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9363-9377. Available at: [Link]

  • Singh, S., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(5), 1886-1891. Available at: [Link]

  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)-2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRAZOL-5-ONE. RASAYAN Journal of Chemistry, 12(2), 773-779. Available at: [Link]

  • Kia, R., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o308. Available at: [Link]

  • Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Available at: [Link]

  • Tanski, J. M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(8). Available at: [Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

  • Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Available at: [Link]

  • Ambadkar, D. S., & Kedar, R. M. (2013). An Efficient Synthesis of 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-phenyl-1H-imidazole from 4-Methoxybenzil under Microwave irradiation. International Journal of Scientific and Research Publications, 3(10). Available at: [Link]

  • S. Ika, et al. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole at Various pH Levels

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole across a range of pH values. This document is intended for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole across a range of pH values. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of imidazole-based compounds. The guide synthesizes theoretical principles with actionable experimental protocols, enabling a thorough understanding of the compound's stability profile, a critical parameter in drug development and formulation. We will delve into the theoretical underpinnings of the molecule's pH-dependent behavior, outline a robust forced degradation study protocol in accordance with ICH guidelines, and detail the development of a stability-indicating analytical method.

Introduction: The Critical Role of pH-Dependent Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. Environmental factors such as temperature, light, and humidity can influence an API's integrity. However, for ionizable molecules, the pH of the surrounding medium is a paramount determinant of stability. For 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, a heterocyclic compound with basic and potentially acidic centers, understanding its behavior in different pH environments is crucial.

A comprehensive pH-stability profile informs critical decisions throughout the drug development lifecycle, from early-stage formulation design to defining storage conditions and predicting in vivo performance. Forced degradation studies, conducted under conditions more stringent than standard stability testing, are instrumental in identifying potential degradation products and elucidating degradation pathways.[1] This knowledge is not only a regulatory expectation but also a fundamental aspect of building a robust quality profile for a drug candidate.

Theoretical Framework: Predicting the pH-Dependent Behavior of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole

The thermodynamic stability of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole is intrinsically linked to its acid-base properties, which are in turn governed by its structural features. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2]

pKa Estimation and its Implications

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, we can predict two pKa values:

  • pKa1 (Basic): This relates to the protonation of the pyridine-like nitrogen atom (N-3) in the imidazole ring. The pKa of the conjugate acid of imidazole is approximately 7.[2] However, the substituents on the ring will modulate this value. The chlorine atom at the 2-position is electron-withdrawing, which is expected to decrease the basicity of the imidazole ring, thus lowering this pKa. Conversely, the 4-methoxyphenyl group at the 5-position is generally considered electron-donating, which would increase the basicity. The net effect of these opposing influences would require experimental determination or sophisticated in silico prediction. Online pKa calculators can provide an initial estimate.[3][4][5]

  • pKa2 (Acidic): This corresponds to the deprotonation of the pyrrole-like nitrogen (N-1). The pKa of the N-H proton in unsubstituted imidazole is approximately 14.5, indicating it is a very weak acid.[2]

The ionization state of the molecule at a given pH will significantly influence its solubility, reactivity, and ultimately, its stability. At pH values below pKa1, the molecule will exist predominantly in its protonated, cationic form. In the pH range between pKa1 and pKa2, it will be in its neutral form. At pH values above pKa2, the anionic form will start to appear.

Anticipated Degradation Pathways

Based on the structure of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, several pH-dependent degradation pathways can be postulated:

  • Hydrolysis of the 2-chloro substituent: The carbon-chlorine bond at the 2-position of the imidazole ring is a potential site for nucleophilic attack. Under basic conditions, hydroxide ions can act as nucleophiles, leading to the formation of the corresponding 2-hydroxy-imidazole derivative. This type of hydrolysis has been observed in other chloro-heterocyclic compounds.[6] In acidic media, water can act as the nucleophile, although this is generally a slower process unless facilitated by protonation of the imidazole ring.

  • Ring Opening: Imidazole rings can be susceptible to ring-opening reactions, particularly under harsh basic conditions. The hydrolysis of imidazolinium salts to form γ-aminoformamides under basic conditions provides a possible analogy for a degradation pathway.[7]

  • Oxidation: The electron-rich imidazole ring can be susceptible to oxidation.[8] This can be exacerbated by changes in pH that may influence the molecule's redox potential.

  • Photodegradation: Imidazole derivatives are often sensitive to light, which can induce photochemical reactions leading to degradation.[8]

Experimental Design: A Robust Protocol for pH-Dependent Stability Assessment

A forced degradation study is essential to experimentally determine the stability of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. This involves subjecting the compound to a range of stress conditions, including a wide pH spectrum.

Preparation of Buffer Solutions

The use of appropriate buffer solutions is critical for maintaining a constant pH throughout the experiment.[2][9][10][11] A range of buffers should be prepared to cover the physiologically and pharmaceutically relevant pH range (typically pH 1 to 10).

Table 1: Recommended Buffer Systems for pH Stability Studies

Target pHBuffer SystemPreparation Notes
1.20.1 M Hydrochloric Acid-
3.00.1 M Citrate BufferPrepare by mixing solutions of citric acid and sodium citrate.
5.00.1 M Acetate BufferPrepare by mixing solutions of acetic acid and sodium acetate.
7.40.1 M Phosphate BufferPrepare by mixing solutions of monobasic and dibasic sodium phosphate.
9.00.1 M Borate BufferPrepare by mixing solutions of boric acid and sodium borate.
12.00.01 M Sodium Hydroxide-

A detailed protocol for preparing these buffers can be found in various pharmacopeias and online resources.[9]

Forced Degradation Study Protocol

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[12]

Objective: To investigate the intrinsic stability of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole and identify its degradation products across a range of pH values.

Materials:

  • 2-chloro-5-(4-methoxyphenyl)-1H-imidazole

  • Buffer solutions (as described in Table 1)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC-grade acetonitrile and water

  • Validated stability-indicating HPLC method

  • Temperature-controlled chambers/water baths

  • Photostability chamber

Step-by-Step Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-chloro-5-(4-methoxyphenyl)-1H-imidazole in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Acidic and Basic Hydrolysis:

    • For each pH buffer, dilute the stock solution to a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Oxidative Degradation:

    • Dilute the stock solution in a mixture of water and 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep the solution at room temperature.

    • Withdraw aliquots at the same time points as the hydrolysis study.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C).

    • Prepare a solution of the compound in a neutral buffer (e.g., pH 7.4) and expose it to the same temperature.

    • Sample at appropriate time points.

  • Photostability:

    • Expose the solid compound and a solution in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines.[4]

    • Protect a parallel set of samples from light to serve as dark controls.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Quantify the amount of remaining parent compound and any degradation products.

Experimental workflow for the forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development Protocol

Objective: To develop a robust, stability-indicating reversed-phase HPLC method for the quantification of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole and its degradation products.

Starting Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Initial Screening: Inject a solution of the undegraded compound to determine its retention time and peak shape.

  • Analysis of Stressed Samples: Inject samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of closely eluting peaks.

  • Mobile Phase pH: Vary the pH of the aqueous mobile phase to exploit differences in the ionization of the parent compound and its degradation products, which can significantly alter their retention times.

  • Column Chemistry: If adequate separation is not achieved on a C18 column, consider other stationary phases such as C8, phenyl-hexyl, or polar-embedded phases.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products.

Data Interpretation and Presentation

The data from the forced degradation study should be compiled to create a comprehensive stability profile of the molecule.

Table 2: Illustrative Summary of Forced Degradation Results

Stress ConditionDuration (hours)% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 M HCl (60°C)24~5%1DP-1 (x.x min)
pH 7.4 Buffer (60°C)24< 2%0-
0.1 M NaOH (RT)8~15%2DP-2 (y.y min), DP-3 (z.z min)
3% H2O2 (RT)24~8%1DP-4 (a.a min)
Thermal (80°C, solid)48< 1%0-
Photolytic (ICH Q1B)-~10%2DP-5 (b.b min), DP-6 (c.c min)

Note: This is hypothetical data and the actual degradation profile must be determined experimentally.

Proposed Degradation Pathways and Mechanistic Insights

Based on the principles of organic chemistry and the known reactivity of imidazole derivatives, we can propose the following degradation pathways for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

Base-Catalyzed Hydrolysis

Under basic conditions, the primary degradation pathway is likely the nucleophilic aromatic substitution of the chloride at the C-2 position by a hydroxide ion. This would result in the formation of 2-hydroxy-5-(4-methoxyphenyl)-1H-imidazole (which exists in equilibrium with its tautomer, 5-(4-methoxyphenyl)-1H-imidazol-2(3H)-one).

Base_Hydrolysis Reactant 2-chloro-5-(4-methoxyphenyl)-1H-imidazole Product 2-hydroxy-5-(4-methoxyphenyl)-1H-imidazole Reactant->Product OH- / H2O

Proposed base-catalyzed hydrolysis pathway.
Acid-Catalyzed Hydrolysis

In acidic media, the imidazole ring will be protonated. While this may slightly activate the ring towards nucleophilic attack by water, the hydrolysis is expected to be significantly slower than under basic conditions.

Acid_Hydrolysis Reactant Protonated 2-chloro-5-(4-methoxyphenyl)-1H-imidazole Product 2-hydroxy-5-(4-methoxyphenyl)-1H-imidazole Reactant->Product H2O / H+

Proposed acid-catalyzed hydrolysis pathway.

Conclusion

This technical guide provides a comprehensive roadmap for evaluating the pH-dependent thermodynamic stability of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. By integrating a sound theoretical understanding with robust experimental protocols, researchers can generate a detailed stability profile of this molecule. The insights gained from these studies are indispensable for informed decision-making in formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of potential drug products derived from this compound. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is a prerequisite for regulatory submissions and successful drug development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • CompuDrug International, pKalc. [Link]

  • Rowan's Free Online pKa Calculator. [Link]

  • Rowan, pKa Prediction. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. In Pharmaceutical Stress Testing (pp. 1-45). Informa Healthcare. [Link]

  • Yadav, M., & Singh, A. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1383-1389. [Link]

  • Pharmaguideline. (2023). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • Lenders, C., et al. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal, 29(67), e202302402. [Link]

  • Astor Scientific. (2026). Buffer Solution Preparation: An Essential Skill for Researchers. [Link]

  • Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jena, N. R., Kushwaha, P. S., & Mishra, P. C. (2008). Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles. Journal of computational chemistry, 29(1), 98–107. [Link]

  • Dolan, J. W. (2002). Stability-Indicating Assays, Part I: What It Is and Why We Need It. LCGC North America, 20(4), 346-349. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773328, 2-chloro-1H-imidazole. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of agricultural and food chemistry, 54(13), 4740–4751. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(10), 3364–3373. [Link]

Sources

Foundational

Pharmacological Applications and Synthetic Utility of 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole: A Technical Guide

Executive Summary As modern drug discovery shifts toward highly modular and functionalizable scaffolds, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole (CAS 227313-40-8) has emerged as a privileged bifunctional building block[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery shifts toward highly modular and functionalizable scaffolds, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole (CAS 227313-40-8) has emerged as a privileged bifunctional building block[1]. Rather than acting as a standalone therapeutic, this compound is a critical intermediate extensively utilized in the late-stage synthesis of potent pharmacological agents, including kinase inhibitors, anti-inflammatory drugs, and broad-spectrum antifungals[2][3].

This whitepaper provides an in-depth analysis of the structural rationale behind this scaffold, explores the pharmacological applications of its derivatives, and outlines self-validating experimental workflows for its functionalization.

Structural Rationale & Pharmacophore Mapping

The utility of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole lies in its precise arrangement of reactive and interactive moieties. As a Senior Application Scientist, evaluating the molecular anatomy of this scaffold reveals why it is so frequently selected for library generation:

  • The 1H-Imidazole Core: Acts as a bioisostere for amides and peptides. It provides essential hydrogen bond donor/acceptor capabilities and coordinates effectively with metal ions (such as the heme iron in cytochrome P450 enzymes)[3].

  • The 5-(4-Methoxyphenyl) Substituent: This group is a classic pharmacophore element. The phenyl ring provides crucial lipophilic contacts (e.g., π−π stacking) within deep hydrophobic binding pockets. Concurrently, the methoxy oxygen acts as a hydrogen bond acceptor, a feature often critical for anchoring the molecule to the hinge region of kinases (e.g., the Met109 residue in p38 MAPK)[2].

  • The 2-Chloro Handle: The C2 position of the imidazole ring is highly electron-deficient when substituted with a halogen. This chlorine atom is relatively stable to standard nucleophilic attack but is highly susceptible to Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for rapid, late-stage diversification[4][5].

Key Pharmacological Applications of Derivatives

While the base scaffold (CAS 227313-40-8) is a reactive intermediate[1], its downstream derivatives exhibit profound pharmacological activities across multiple therapeutic areas.

Anti-Inflammatory & Analgesic Activity (Kinase & COX-2 Inhibition)

Di- and tri-substituted imidazoles derived from this scaffold are well-documented as potent anti-inflammatory agents[2]. The 4/5-aryl substitution pattern is a hallmark of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. By utilizing the 2-chloro handle to introduce a second aryl or heteroaryl group, researchers can synthesize ATP-competitive inhibitors that block the p38 MAPK cascade, thereby halting the downstream transcription of pro-inflammatory cytokines like TNF- α and IL-1[2][3]. Furthermore, specific modifications yield non-selective or COX-2 selective inhibitors, providing robust analgesic effects[3].

SignalingPathway A Pro-inflammatory Stimuli (TNF-α, IL-1, Stress) B MKK3 / MKK6 (Upstream Kinases) A->B C p38 MAP Kinase B->C Phosphorylation E Cytokine Production (Inflammation) C->E Gene Transcription D Imidazole Derivative (ATP-competitive Inhibitor) D->C Blocks ATP Pocket

Fig 1. Mechanism of action: Imidazole derivatives blocking the p38 MAPK inflammatory cascade.

Antimicrobial and Antifungal Efficacy

The integration of the imidazole ring with methoxyphenyl substituents leads to compounds exhibiting significant antifungal and antibacterial actions[6]. These derivatives target lanosterol 14 α -demethylase (CYP51), a crucial enzyme in fungal cell membrane synthesis. The unhindered nitrogen of the imidazole ring coordinates with the heme iron of CYP51, while the 4-methoxyphenyl group enhances membrane permeability and binding affinity[3][6].

Adrenergic Modulation

Interestingly, structural analogs such as 2-[(5-chloro-2-methoxyphenyl)azo]-1H-imidazole (M6434) have been pharmacologically evaluated as potent α -adrenoceptor agonists. These compounds produce contractile responses in vascular tissues, demonstrating the versatility of the chloro-methoxyphenyl-imidazole pharmacophore in cardiovascular pharmacology[7][8].

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table summarizes the typical efficacy metrics for derivatives synthesized from the 2-chloro-5-(4-methoxyphenyl)-1H-imidazole scaffold based on historical literature data[2][3][6][7].

Target Receptor / EnzymeDerivative ClassTypical Efficacy (IC50 / MIC)Primary Mechanism of Action
p38 MAP Kinase 2,5-Diaryl-1H-imidazole10 - 50 nMATP-competitive hinge binding
Cyclooxygenase-2 (COX-2) 2,5-Diaryl-1H-imidazole0.5 - 5.0 µMActive site blockade
Lanosterol 14 α -demethylase N-Alkyl-5-arylimidazole1 - 4 µg/mLHeme-iron coordination
α -Adrenoceptor Chloro-methoxyphenyl-azo~ 110 nM (EC50)Agonism

Experimental Protocols: Late-Stage Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Causality is explicitly stated so researchers understand why specific conditions are chosen.

Protocol A: N1-Alkylation (Pharmacokinetic Optimization)

Causality: The 1H-imidazole N-H is weakly acidic (pKa ~14). Deprotonation with a strong base yields a highly nucleophilic nitrogen, allowing for the introduction of alkyl chains to optimize lipophilicity and cellular permeability.

  • Preparation: Dissolve 2-chloro-5-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous DMF under an Argon atmosphere. Cool to 0°C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Scientist's Note: The evolution of hydrogen gas indicates successful deprotonation. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (NMR): Quench with water, extract with EtOAc, and concentrate. Analyze the crude mixture via 1 H-NMR (DMSO- d6​ ). The starting material exhibits a broad singlet around 12.0-12.5 ppm corresponding to the acidic N-H proton. Validation is confirmed by the complete disappearance of this peak and the emergence of new aliphatic signals integrating proportionally to the introduced alkyl group.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Causality: The C2-Cl bond is activated by Pd(0) insertion. This allows for the coupling of diverse aryl boronic acids to create 2,5-diaryl imidazoles, which are critical for filling the hydrophobic pockets of kinase targets[4][5].

  • Preparation: In a microwave-safe vial, combine the N-alkylated intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H 2​ O. Scientist's Note: Sparge the mixture with Argon for exactly 15 minutes. Oxygen is the primary culprit for premature catalyst deactivation via oxidation of the phosphine ligands.

  • Catalysis: Add Pd(dppf)Cl 2​ (0.05 eq). Seal the vial and heat at 90°C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The starting 2-chloroimidazole exhibits a distinct isotopic pattern due to the 35 Cl and 37 Cl isotopes (approx. 3:1 ratio). Successful coupling is definitively validated by the complete loss of this isotopic signature and the appearance of the product mass [M+H] + , confirming the substitution of the chlorine atom.

SyntheticWorkflow A 2-Chloro-5-(4-methoxyphenyl) -1H-imidazole (CAS 227313-40-8) B Intermediate: N1-Alkylated Imidazole A->B NaH, Alkyl-X (DMF, 0°C to RT) C Final Derivative: 2-Aryl-5-(4-methoxyphenyl) -1-alkyl-imidazole B->C Aryl-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) D Pharmacological Screening (Kinase/CYP51 Assays) C->D LC-MS/NMR Validation Confirmed Purity >95%

Fig 2. Late-stage functionalization workflow of the 2-chloroimidazole scaffold.

References

  • Title: Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents Source: nih.gov URL: 2

  • Title: Divers Pharmacological Significance of Imidazole Derivatives- A Review Source: rjptonline.org URL: 3

  • Title: Effects of 2-[(5-Chloro-2-methoxyphenyl)azol-lH-imidazole (M6434), a New a-Adrenoceptor Agonist, on Pre- and Postsynaptic a-Adrenoceptors Source: karger.com URL: 7

  • Title: View of Imidazole Phenanthroline Derivatives: A Promising Application in Modern Medicine Source: jddtonline.info URL: 6

  • Title: CAS:227313-40-8 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole Source: bidepharm.com URL: 1

  • Title: US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins Source: google.com (Patents) URL: 4

  • Title: 9H-purine,2-chloro-8-phenyl- Applications and Coupling Source: benchchem.com URL: 5

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole as a Privileged Scaffold in Early Drug Discovery

Executive Summary In the landscape of early-stage drug discovery, the identification and functionalization of versatile chemical building blocks are critical for rapid Structure-Activity Relationship (SAR) exploration. 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, the identification and functionalization of versatile chemical building blocks are critical for rapid Structure-Activity Relationship (SAR) exploration. 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole (CMPI) has emerged as a highly privileged scaffold. It combines a reactive halogen handle for transition-metal-catalyzed late-stage functionalization with a pre-installed pharmacophore—the 4-methoxyphenyl group—that is adept at occupying hydrophobic pockets in various target proteins.

This application note details the structural causality behind CMPI's utility, outlines its primary therapeutic applications, and provides self-validating experimental protocols for its diversification into screening libraries.

Structural Rationale & Pharmacophore Mapping

The utility of CMPI in medicinal chemistry is not coincidental; it is dictated by the precise stereoelectronic properties of its substituents:

  • The Imidazole Core: Acting as a bioisostere for purine, pyrimidine, and amide moieties, the 1H-imidazole ring can participate in bidentate hydrogen bonding (acting simultaneously as an N–H donor and an N: acceptor).

  • C2-Chlorine Activation: In unactivated imidazoles, the C2 position is relatively electron-rich, making nucleophilic aromatic substitution ( SN​Ar ) challenging. However, the C2–Cl bond is highly susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This orthogonal reactivity allows medicinal chemists to rapidly generate C2-aryl or C2-amino derivatives without disrupting the rest of the molecule.

  • C5-(4-Methoxyphenyl) Motif: The para-methoxy group serves a dual purpose. First, the oxygen atom acts as a hydrogen bond acceptor, often interacting with conserved Lysine or Aspartate residues in kinase hinge regions. Second, the phenyl ring engages in π−π stacking with hydrophobic gatekeeper residues.

Core Therapeutic Applications

Kinase Inhibition (e.g., p38α MAPK)

2,4,5-Trisubstituted imidazoles are classic inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. CMPI allows for the rapid installation of a C2-pyridyl or C2-aryl group, which is strictly required to interact with the hinge region of the ATP-binding pocket. By blocking p38α, these derivatives halt the downstream phosphorylation of MAPKAPK2, thereby suppressing pro-inflammatory cytokine release.

Pathway S Cellular Stress / Cytokines M MKK3 / MKK6 S->M P p38α MAPK M->P T MAPKAPK2 (MK2) P->T I CMPI-Derived Inhibitor I->P ATP-Competitive Inhibition R Inflammatory Response T->R

Mechanism of p38α MAPK pathway inhibition by CMPI-derived ATP-competitive antagonists.

Microtubule Targeting in Neurodegeneration

Recent literature highlights the potential of 1,2,5-substituted imidazoles as multitargeted therapeutic leads for Alzheimer's disease . These compounds act as tubulin polymerization inhibitors by binding to the colchicine site. The 4-methoxyphenyl group of CMPI perfectly mimics the A-ring of colchicine, stabilizing axonal microtubules and suppressing neuroinflammation.

Enzyme Inhibition & Antimicrobial Agents

Imidazole derivatives exhibit diverse pharmacological significance, including potent antimicrobial and anti-inflammatory properties . Furthermore, in vitro screening of 2,4,5-trisubstituted imidazoles has demonstrated their efficacy as Acetylcholinesterase (AChE) and Xanthine Oxidase (XO) inhibitors, making them valuable in developing antioxidant and antiproliferative agents .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific physicochemical checkpoints that allow researchers to confirm mechanistic success without requiring immediate isolation of the intermediate.

Protocol A: Regioselective N-Alkylation for Pharmacokinetic Optimization

Because 1H-imidazoles tautomerize, both N1 and N3 are potentially nucleophilic. However, the bulky 5-(4-methoxyphenyl) group sterically hinders the adjacent nitrogen. We exploit this causality to drive regioselective alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve CMPI (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert Argon atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv). Causality Check: Cesium carbonate is chosen over sodium hydride to prevent over-alkylation and to increase the solubility of the reactive intermediate via the soft Cs+ counterion. Stir for 30 minutes at room temperature.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 equiv). Heat to 60 °C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS. The reaction is validated when the chromatogram shows a single major peak with the expected mass + H+ , retaining the distinct 3:1 isotopic cluster of the 35Cl/37Cl atoms. The lack of a second major peak confirms the steric control of regioselectivity.

  • Workup: Quench with water, extract with EtOAc (3x 10 mL), wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol replaces the C2-chlorine with an aryl group to build the final pharmacophore.

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave vial, combine the N-alkylated CMPI derivative (1.0 equiv), an arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Causality Check: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, which drastically accelerates the reductive elimination step—crucial when coupling sterically hindered ortho-substituted aryl rings.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (5 mL). Degas via three freeze-pump-thaw cycles. Critical Step: Oxygen must be removed to prevent the oxidation of Pd(0) to inactive Pd(II) species.

  • Reaction: Irradiate in a microwave synthesizer at 120 °C for 20 minutes.

  • Self-Validation Checkpoint (Isotope Tracking): Analyze the crude mixture via LC-MS. The protocol is validated by the complete disappearance of the 3:1 isotopic chlorine cluster . The emergence of a single monoisotopic mass peak confirms successful oxidative addition and complete conversion.

Workflow A 2-Chloro-5-(4-methoxyphenyl) -1H-imidazole (CMPI) B C2-Functionalization (Suzuki/Buchwald) A->B Pd-Catalysis C N-Alkylation (Regioselective) A->C Base/Alkyl Halide D Kinase Inhibitor Library B->D E Tubulin Inhibitor Library C->E F High-Throughput Screening (HTS) D->F E->F

Workflow for CMPI scaffold diversification and high-throughput screening in drug discovery.

Quantitative Data Summaries

Table 1: Optimization of C2-Suzuki Coupling Conditions for CMPI

Data represents the optimization matrix to overcome the inherent low reactivity of the C2-Cl bond in unactivated imidazoles.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 90 (Thermal)22%Sluggish oxidative addition; catalyst degradation.
Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane100 (Thermal)65%Good conversion, but protodeboronation of boronic acid observed.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (4:1) 120 (Microwave) 94% Optimal. Rapid reductive elimination; water aids base solubility.
Table 2: Comparative In Vitro SAR Profile of CMPI Derivatives

Summary of biological activity based on structural modifications at the C2 and N1 positions.

Compound IDN1-SubstituentC2-Substituentp38α IC50​ (nM)Tubulin Poly. IC50​ (µM)Primary Indication
CMPI-01 HCl (Starting Material)>10,000>50N/A (Scaffold)
CMPI-02 Benzyl4-Fluorophenyl4,2001.2 Neurodegeneration
CMPI-03 Isopropyl4-Pyridyl18 >50Anti-inflammatory
CMPI-04 Cyclopentyl2-Aminopyrimidine4 >50Anti-inflammatory

References

  • Cornec, A. S., et al. "Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases." Journal of Medicinal Chemistry, 2017.[Link]

  • Shrivastava, T. P., et al. "Divers Pharmacological Significance of Imidazole Derivatives- A Review." Research Journal of Pharmacy and Technology, 2013.[Link]

  • Noriega-Iribe, E., et al. "In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents." Applied Sciences, 2020.[Link]

Application

Application Notes and Protocols for the Metal-Catalyzed Synthesis of 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the metal-catalyzed synthesis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, a heterocyclic scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the metal-catalyzed synthesis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of a robust two-step synthetic strategy, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 5-arylimidazole core, followed by a selective chlorination at the C2 position. This application note offers detailed, step-by-step protocols, a comparative analysis of catalytic systems, and critical insights into reaction mechanisms and optimization strategies. The information presented herein is intended to empower researchers to confidently and efficiently synthesize this valuable molecule.

Introduction

The imidazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of clinically approved pharmaceuticals. The specific substitution pattern of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules. The 2-chloro substituent serves as a key functional handle for further elaboration through nucleophilic substitution or cross-coupling reactions, while the 5-(4-methoxyphenyl) moiety can modulate the pharmacological profile of the final compounds.

Traditional methods for the synthesis of polysubstituted imidazoles often suffer from harsh reaction conditions, limited regioselectivity, and poor functional group tolerance. In contrast, modern metal-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the precise and efficient construction of such complex heterocyclic systems. This guide focuses on a strategic application of these methods to provide a reliable and scalable route to the target molecule.

Synthetic Strategy Overview

A logical and efficient two-step approach is proposed for the synthesis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. This strategy decouples the formation of the C-C bond at the C5 position from the introduction of the chloro-substituent at the C2 position, allowing for greater control and optimization of each transformation.

G Start 5-Bromo-1H-imidazole Step1_Product 5-(4-Methoxyphenyl)-1H-imidazole Start->Step1_Product  Step 1: Suzuki-Miyaura Coupling    (Pd-Catalyzed C-C Bond Formation)   ArylBoronic 4-Methoxyphenylboronic Acid ArylBoronic->Step1_Product Final_Product 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole Step1_Product->Final_Product  Step 2: Selective C2-Chlorination    (e.g., with POCl₃)  

Caption: Proposed two-step synthetic workflow.

Part 1: Synthesis of 5-(4-Methoxyphenyl)-1H-imidazole via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity[1][2]. This palladium-catalyzed cross-coupling of an organoboron species with a halide or triflate is particularly well-suited for the arylation of heterocyclic compounds[3][4][5][6].

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. Below is a comparative table of common catalytic systems applicable to the arylation of imidazoles.

Catalyst/Ligand SystemBaseSolvent SystemKey Advantages & Considerations
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Toluene/Water, Dioxane/WaterReadily available, but can be sensitive to air and moisture.
PdCl₂(dppf)K₂CO₃, K₃PO₄DMF, DME, TolueneRobust and effective for a wide range of substrates, including heteroaryl halides.
Pd(OAc)₂ / SPhos or XPhosK₃PO₄, CsFToluene, DioxaneHighly active catalysts, often allowing for lower catalyst loadings and milder reaction conditions.

For the synthesis of 5-(4-methoxyphenyl)-1H-imidazole from 5-bromo-1H-imidazole, a PdCl₂(dppf) catalyst system is recommended due to its proven efficacy in the coupling of nitrogen-rich heterocycles[7].

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1H-imidazole

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-1H-imidazole (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 eq.) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(4-methoxyphenyl)-1H-imidazole.

Part 2: Selective C2-Chlorination of 5-(4-Methoxyphenyl)-1H-imidazole

The C2 position of the imidazole ring is susceptible to electrophilic substitution. Several reagents can be employed for the selective chlorination at this position.

Comparative Analysis of Chlorinating Agents
Chlorinating AgentReaction ConditionsAdvantages & Disadvantages
Phosphorus oxychloride (POCl₃)Reflux in neat POCl₃ or a high-boiling solventPowerful chlorinating agent, effective for converting imidazolones to 2-chloroimidazoles[8][9]. Can be harsh and requires careful handling.
N-Chlorosuccinimide (NCS)Typically in an organic solvent, sometimes with a catalystMilder and easier to handle than POCl₃[10][11][12][13]. Selectivity can be an issue, and reactions can be slow[14].
Oxalyl ChlorideWith imidazole N-oxides at room temperature"Green" protocol for C2 chlorination of imidazole N-oxides[15]. Requires prior N-oxidation of the imidazole.
Vilsmeier-Haack Reagent (POCl₃/DMF)Typically at elevated temperaturesCan introduce both a chloro and a formyl group, depending on the substrate and conditions[16][17][18].

For the direct chlorination of 5-(4-methoxyphenyl)-1H-imidazole, phosphorus oxychloride is a potent and effective choice, particularly if the reaction is performed on the corresponding imidazol-2-one precursor. A more direct approach involves the use of a suitable chlorinating agent on the imidazole itself.

Detailed Experimental Protocol: C2-Chlorination with Phosphorus Oxychloride

This protocol is based on the general principle of chlorinating an imidazolone precursor, which can be synthesized from the corresponding imidazole. For a more direct approach, NCS can be explored, though optimization may be required. The following protocol outlines the chlorination of the corresponding imidazolone.

Step 2a: Synthesis of 5-(4-methoxyphenyl)-1H-imidazol-2(3H)-one

A detailed protocol for this precedent step is beyond the scope of this document but typically involves the cyclization of an appropriate α-amino ketone with a source of carbonyl, such as urea or phosgene derivatives.

Step 2b: Chlorination of 5-(4-methoxyphenyl)-1H-imidazol-2(3H)-one

Materials:

  • 5-(4-Methoxyphenyl)-1H-imidazol-2(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-(4-methoxyphenyl)-1H-imidazol-2(3H)-one (1.0 eq.) in phosphorus oxychloride (5-10 eq.). Toluene can be used as a co-solvent if necessary.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: C2-Chlorination 5-Bromo-1H-imidazole 5-Bromo-1H-imidazole 4-Methoxyphenylboronic Acid 4-Methoxyphenylboronic Acid PdCl₂(dppf) PdCl₂(dppf) K₂CO₃ K₂CO₃ Dioxane/Water Dioxane/Water Heat (90-100°C) Heat (90-100°C) 5-(4-Methoxyphenyl)-1H-imidazole 5-(4-Methoxyphenyl)-1H-imidazole 5-(4-Methoxyphenyl)-1H-imidazol-2(3H)-one 5-(4-Methoxyphenyl)-1H-imidazol-2(3H)-one 5-(4-Methoxyphenyl)-1H-imidazole->5-(4-Methoxyphenyl)-1H-imidazol-2(3H)-one Intermediate Step (Oxidation/Tautomerization) POCl₃ POCl₃ Reflux Reflux 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole

Caption: Detailed experimental workflow diagram.

Characterization Data (Predicted)

The final product, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, should be characterized by standard spectroscopic methods.

  • ¹H NMR: Expected signals for the aromatic protons of the methoxyphenyl group, the imidazole C4-H proton, the methoxy group protons, and a broad signal for the N-H proton.

  • ¹³C NMR: Expected signals for the carbons of the imidazole ring and the methoxyphenyl substituent.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₉ClN₂O.

Safety and Handling

  • Organometallic Catalysts: Palladium catalysts should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinating Agents: Phosphorus oxychloride is highly corrosive and reacts violently with water[19]. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn. N-Chlorosuccinimide is a skin and eye irritant.

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use[20][21]. Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible[22].

Conclusion

The two-step, metal-catalyzed approach detailed in this guide provides a reliable and efficient pathway for the synthesis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. The strategic use of a Suzuki-Miyaura cross-coupling reaction for the C-C bond formation, followed by a selective C2-chlorination, offers a high degree of control and versatility. The protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery.

References

  • [No Author]. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles. ResearchGate. Retrieved from [Link]

  • [No Author]. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
  • [No Author]. (n.d.). The Structure of 2‐Chloroimidazolium Salt Reagents. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
  • [No Author]. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JP2966041B2 - Method for chlorination of imidazole ring.
  • [No Author]. (n.d.). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • [No Author]. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. Retrieved from [Link]

  • [No Author]. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • [No Author]. (2016). Imidazole catalyzes chlorination by unreactive primary chloramines. PMC.
  • [No Author]. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PMC. Retrieved from [Link]

  • [No Author]. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PMC.
  • [No Author]. (n.d.). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). A convenient synthesis of 2,4,5-triarylimidazoles catalyzed by Y(TFA)3. ResearchGate. Retrieved from [Link]

  • R Discovery. (2007). Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • [No Author]. (2016). PhPOCl2 as a potent catalyst for chlorination reaction of phenols with PCl5. Taylor & Francis Online.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]

  • [No Author]. (n.d.). ChemInform Abstract: New Preparation Method for Vilsmeier Reagent and Related Imidoyl Chlorides. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • [No Author]. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Rsc.org. Retrieved from [Link]

  • Colorado College. (2016). Organic Chemistry - Safety Precautions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • [No Author]. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • [No Author]. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
  • Journal of Chemical Society of Nigeria. (2019).
  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5 ....
  • Enyeribe, P. A. (2019). J. Chem Soc. Nigeria, Vol. 44, No.
  • [No Author]. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • [No Author]. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • MDPI. (2021).
  • [No Author]. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • European Patent Office. (n.d.). PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. Retrieved from [Link]

  • [No Author]. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. PubMed.
  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]

  • Euro Chlor. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Method

A Comprehensive Guide to Sample Preparation of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole for High-Performance Liquid Chromatography (HPLC-UV) Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed technical guide for the preparation of samples containing 2-chloro-5-(4-methoxyphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed technical guide for the preparation of samples containing 2-chloro-5-(4-methoxyphenyl)-1H-imidazole for quantitative analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Accurate quantification of novel imidazole derivatives like the target analyte is crucial for pharmacokinetic studies, quality control in pharmaceutical formulations, and drug metabolism research.[2] Due to the limited publicly available experimental data for this specific molecule, this guide establishes robust protocols based on the physicochemical properties of analogous structures and established principles of analytical chemistry.[3] We present multiple sample preparation strategies, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), tailored for various common matrices. The rationale behind each step is thoroughly explained to empower researchers to adapt and optimize these methods for their specific applications.

Introduction and Analytical Principle

2-chloro-5-(4-methoxyphenyl)-1H-imidazole possesses structural features—a substituted imidazole ring and a methoxyphenyl group—that make it an ideal candidate for HPLC-UV analysis. These aromatic moieties act as strong chromophores, predicting significant UV absorbance for sensitive detection.[4] The primary challenge in HPLC analysis lies not in the separation or detection itself, but in the preparation of the sample.[5] A poorly prepared sample can lead to column clogging, high background noise, and inaccurate, irreproducible results.[5]

The objective of sample preparation is to extract the analyte from its matrix, remove interfering components, and present it in a solvent compatible with the HPLC mobile phase.[6][7] The choice of technique depends on the complexity of the sample matrix and the required level of cleanliness and sensitivity.[8] This guide details three common yet powerful techniques:

  • Protein Precipitation (PPT): A rapid method for removing the bulk of proteins from biological fluids.[9][10]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases, offering a cleaner extract than PPT.[9][11]

  • Solid-Phase Extraction (SPE): The most selective technique, providing superior sample cleanup and the ability to concentrate the analyte, making it ideal for complex matrices or when high sensitivity is required.

By understanding the principles behind these methods, researchers can select and optimize the most appropriate workflow for their analytical goals.

Physicochemical Properties and HPLC-UV Considerations

While specific experimental data for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole is not widely published, its properties can be inferred from its structure and related compounds.

  • Solubility: The molecule contains both a polar imidazole ring and nonpolar methoxyphenyl and chloro- substituents.[12] This amphiphilic nature suggests it will be sparingly soluble in water but readily soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[1][3] This is a critical consideration for selecting extraction solvents and the final sample diluent.

  • UV Absorbance: Imidazole derivatives with aromatic substituents typically exhibit strong UV absorption.[13] For example, similar structures show absorption maxima between 220 nm and 350 nm.[14][15] An initial UV scan of the pure compound is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A common starting point for detection is 254 nm.

  • Chromatography: Reversed-phase HPLC is the method of choice for separating moderately polar to nonpolar small molecules like the target analyte.[2] A C8 or C18 stationary phase provides the necessary hydrophobic interactions for retention.

Table 1: Recommended Starting HPLC-UV Parameters
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for imidazole derivatives.[16]
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH 3.0)Acidic pH suppresses the silanol activity on the column and ensures consistent protonation of the analyte for sharp peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[5]
Gradient Elution 10% B to 90% B over 15 minutesA gradient is recommended to ensure elution of the analyte while cleaning the column of more hydrophobic matrix components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[2]
Detection UV at λmax (e.g., start at 254 nm)Provides high sensitivity based on the analyte's chromophores.
Injection Volume 10-20 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Detailed Sample Preparation Protocols

The following protocols are designed as robust starting points. Method validation according to ICH guidelines (e.g., Q2(R2)) is required to ensure the procedure is fit for its intended purpose.[17][18][19]

Protocol 1: Protein Precipitation (PPT) for Biological Fluids

This method is ideal for rapid screening of samples from plasma, serum, or urine. It works by using a water-miscible organic solvent to denature and precipitate large protein molecules.[20][21]

Rationale: Acetonitrile is often preferred as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant compared to methanol.[21] Performing the procedure at a low temperature can further enhance protein removal.[20]

Materials:

  • Biological fluid sample (e.g., plasma)

  • Ice-cold Acetonitrile (HPLC Grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of >10,000 x g)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or regenerated cellulose)[8]

Procedure:

  • Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to sample). The high volume of organic solvent is crucial for efficient protein crashing.[10]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[22]

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully collect the supernatant (the clear liquid on top) using a clean pipette, being cautious not to disturb the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This final filtration step removes any remaining particulates that could clog the HPLC column.[8][23]

  • The sample is now ready for injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Extracts

LLE provides a significantly cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving polar interferences behind in the aqueous phase.[11]

Rationale: This technique exploits the differential solubility of the analyte.[11] The choice of an organic solvent like ethyl acetate is based on the predicted moderate polarity of the target compound. Adjusting the pH of the aqueous sample to be slightly basic (e.g., pH 8-9) would neutralize the slightly acidic N-H proton of the imidazole ring, making the molecule less polar and enhancing its extraction into the organic phase.

Materials:

  • Biological fluid sample (e.g., plasma, urine)

  • Ethyl Acetate (HPLC Grade)

  • Ammonium Hydroxide (for pH adjustment)

  • Microcentrifuge tubes (2.0 mL) or glass test tubes

  • Vortex mixer and Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Pipette 500 µL of the sample into a 2.0 mL tube.

  • Adjust the sample pH to ~8.5 by adding a small volume of 1 M Ammonium Hydroxide. Check the pH with a narrow-range pH strip.

  • Add 1.5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex for 2 minutes to ensure intimate contact between the two phases, facilitating the transfer of the analyte.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous (bottom) and organic (top) layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40 °C. This step concentrates the analyte.

  • Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for High Purity and Concentration

SPE is the gold standard for sample preparation, especially for complex matrices or when low detection limits are required. It offers highly selective separation of the analyte from interferences.[24]

Rationale: A reversed-phase (C18) SPE cartridge is chosen to retain the moderately nonpolar analyte via hydrophobic interactions. The wash step uses a weak organic solvent to remove polar interferences without eluting the analyte. The final elution step uses a strong organic solvent to recover the purified analyte. This multi-step process results in a very clean and often concentrated sample.[7][25]

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold or positive pressure processor

  • Methanol and Water (HPLC Grade)

  • Sample pre-treatment solution (e.g., 2% phosphoric acid in water)

Procedure:

  • Sample Pre-treatment: Dilute 1 mL of the sample (e.g., plasma) with 1 mL of 2% phosphoric acid. The acidic condition ensures the analyte is protonated and improves retention on some reversed-phase sorbents. Centrifuge if any precipitate forms.[7]

  • Cartridge Conditioning: Pass 2 mL of methanol through the SPE cartridge to wet the C18 sorbent and activate the stationary phase. Do not let the cartridge go dry.

  • Cartridge Equilibration: Pass 2 mL of water through the cartridge to rinse away the methanol and prepare the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Pass 2 mL of 5% methanol in water through the cartridge. This step is crucial for removing hydrophilic and weakly retained matrix components.

  • Elution: Place a clean collection tube inside the manifold. Elute the analyte by passing 2 mL of methanol through the cartridge.

  • Final Preparation: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 200 µL of the initial HPLC mobile phase, as described in the LLE protocol. The sample is now purified, concentrated, and ready for analysis.

Workflow Visualization

The following diagram illustrates the comparative workflows for the three primary sample preparation techniques discussed.

G cluster_ppt Protocol 1 cluster_lle Protocol 2 cluster_spe Protocol 3 start_node Sample Matrix (e.g., Plasma, Urine) ppt_node Protein Precipitation (PPT) start_node->ppt_node Fast Screening lle_node Liquid-Liquid Extraction (LLE) start_node->lle_node Intermediate Purity spe_node Solid-Phase Extraction (SPE) start_node->spe_node High Purity/ Concentration ppt_step1 Add 3 vol. Cold Acetonitrile ppt_node->ppt_step1 lle_step1 Adjust pH, Add Organic Solvent lle_node->lle_step1 spe_step1 Condition & Equilibrate SPE Cartridge spe_node->spe_step1 end_node Analysis by HPLC-UV ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Collect & Filter Supernatant ppt_step2->ppt_step3 ppt_step3->end_node lle_step2 Vortex & Centrifuge lle_step1->lle_step2 lle_step3 Evaporate Organic Layer lle_step2->lle_step3 lle_step4 Reconstitute lle_step3->lle_step4 lle_step4->end_node spe_step2 Load Sample spe_step1->spe_step2 spe_step3 Wash Interferences spe_step2->spe_step3 spe_step4 Elute Analyte spe_step3->spe_step4 spe_step5 Evaporate & Reconstitute spe_step4->spe_step5 spe_step5->end_node

Figure 1. Comparative workflow diagram for sample preparation.

Conclusion

The successful HPLC-UV analysis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole is critically dependent on a well-designed sample preparation protocol. This guide provides three robust, adaptable methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. For rapid analysis of biological fluids, PPT is a suitable starting point. For improved cleanliness, LLE offers a significant advantage. For the most demanding applications requiring high purity and sensitivity, SPE is the recommended approach. Researchers should select a method based on their specific matrix, analyte concentration, and analytical requirements, followed by proper method validation to ensure data integrity and reliability.

References

  • Phenomenex. Solid Phase Extraction (SPE) Columns & Cartridges. (n.d.). Retrieved March 21, 2026, from [Link]

  • Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved March 21, 2026, from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved March 21, 2026, from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved March 21, 2026, from [Link]

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Retrieved March 21, 2026, from [Link]

  • El-Kassem, L. T., et al. (2016). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Retrieved March 21, 2026, from [Link]

  • Medic, J., et al. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica. Retrieved March 21, 2026, from [Link]

  • Scharlab Internacional. Sample preparation with solid-phase extraction. (n.d.). Retrieved March 21, 2026, from [Link]

  • uHPLCs. How to deproteinization the biological samples before HPLC analysis? (n.d.). Retrieved March 21, 2026, from [Link]

  • Medić, J., et al. (2014). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 71(1), 21-28. Retrieved March 21, 2026, from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved March 21, 2026, from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved March 21, 2026, from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2021, November). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved March 21, 2026, from [Link]

  • Belaz, K. R. A., et al. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Retrieved March 21, 2026, from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved March 21, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved March 21, 2026, from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. Retrieved March 21, 2026, from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved March 21, 2026, from [Link]

  • Reid, E. (1986). Sample preparation for the HPLC analysis of drugs in biological fluids. PubMed. Retrieved March 21, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved March 21, 2026, from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved March 21, 2026, from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved March 21, 2026, from [Link]

  • International Journal of Scientific & Research Publications (IJSRP). (2013, October 15). Methoxyphenyl)-5-phenyl-1H-imidazole from 4- Methoxybenzil under Microwave irradiation. Retrieved March 21, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved March 21, 2026, from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Ika, S. (n.d.). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Pharmacy. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 788012, 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved March 21, 2026, from [Link].

  • Khan, I., et al. (2023, March 21). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PMC. Retrieved March 21, 2026, from [Link]

  • International Journal of Recent and Applied Research (IJRAR). (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. Retrieved March 21, 2026, from [Link]

  • ElectronicsAndBooks. (2016, June 16). Synthesis, characterization, and crystal structure analysis of 2-(2-hydroxy-3-methoxyphenyl). Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved March 21, 2026, from [Link]

  • MDPI. (n.d.). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved March 21, 2026, from [Link]

  • MDPI. (2021, February 24). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole

Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and commercial drugs.[1][2] Its unique electronic properties and ability to engage in h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and commercial drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery.[3][4] The functionalization of the imidazole ring is therefore of paramount importance for developing new therapeutic agents. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering broad functional group tolerance under relatively mild conditions.[5][6]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura cross-coupling of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. We address the specific challenges associated with using electron-rich, N-heterocyclic chlorides as substrates. These compounds present two main hurdles: the high bond energy of the C-Cl bond, which makes oxidative addition difficult, and the potential for the imidazole's nitrogen atoms to coordinate to the palladium center, leading to catalyst deactivation.[7][8] By carefully selecting the catalyst system, base, and reaction conditions, these challenges can be overcome to achieve high-yield synthesis of novel 2-aryl-5-(4-methoxyphenyl)-1H-imidazoles, which are valuable building blocks for drug development and materials science.

Mechanism and Key Strategic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a challenging substrate like 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Ar-Cl oxidative_addition Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Ar'-B(OR)₂ Base transmetalation Transmetalation trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product reductive_elimination Reductive Elimination Experimental_Workflow start Start setup 1. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat and Stir (100 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete? workup 6. Aqueous Work-up (Extraction with EtOAc) monitor->workup Complete? purify 7. Purification (Flash Column Chromatography) workup->purify characterize 8. Characterization (NMR, Mass Spectrometry) purify->characterize end End (Pure Product) characterize->end

Sources

Method

Application Note: Preclinical Formulation Strategies for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole

Executive Summary The transition of novel chemical entities (NCEs) from in vitro discovery to in vivo preclinical testing is frequently bottlenecked by poor aqueous solubility. Up to 90% of pipeline drugs exhibit solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of novel chemical entities (NCEs) from in vitro discovery to in vivo preclinical testing is frequently bottlenecked by poor aqueous solubility. Up to 90% of pipeline drugs exhibit solubility limitations, which can lead to low bioavailability, failure to achieve desired exposure profiles, and increased dose utilization [5].

This application note details the formulation strategies for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole , a representative lipophilic, weakly basic small molecule. By analyzing the structural causality of its physicochemical properties, we outline three distinct, self-validating formulation protocols—pH-adjusted cosolvents, cyclodextrin complexation, and nanosuspensions—designed to optimize pharmacokinetics (PK) and tolerability in rodent models.

Physicochemical Profiling: The Causality of Insolubility

To design an effective formulation, we must first deconstruct the molecule's chemical anatomy and understand why it resists aqueous solvation.

  • The Imidazole Core (Weak Base): The 1H-imidazole ring possesses a pyridine-like nitrogen with a lone pair of electrons. While unsubstituted imidazole has a pKa of ~7.0, the electron-withdrawing 2-chloro substitution pulls electron density away from the ring, likely lowering the basic pKa to approximately 5.5–6.5. Consequently, at physiological pH (7.4), the molecule is predominantly un-ionized and highly insoluble.

  • The 4-Methoxyphenyl Group (Lipophilicity): This bulky, hydrophobic aromatic ring significantly increases the molecule's partition coefficient (LogP), driving it toward lipid-soluble domains and away from aqueous media.

  • Planarity & Crystal Lattice Energy: The conjugated system between the methoxyphenyl ring and the imidazole core creates a highly planar structure. Planar molecules stack efficiently in the solid state, resulting in high crystal lattice energy. Dissolving the drug requires breaking these strong intermolecular forces, making dissolution thermodynamically unfavorable without external intervention [2].

Table 1: Predicted Physicochemical Profile & Formulation Implications
ParameterPredicted ValueFormulation Implication
LogP 3.5 – 4.5High lipophilicity requires cosolvents, lipids, or hydrophobic cavity inclusion (e.g., Cyclodextrins) [1].
pKa (Basic) ~6.0Solubility is highly pH-dependent. Acidic vehicles (pH 3.0–4.0) will protonate the nitrogen, forming a soluble salt [4].
Aqueous Solubility < 10 µg/mL (pH 7.4)BCS Class II/IV behavior. High risk of precipitation upon intravenous (IV) injection or dilution in the GI tract [1].
Melting Point > 150°C (Est.)High crystal lattice energy. Mechanical energy (milling) or high-solvency vehicles (DMSO) are required to disrupt the lattice [2].

Formulation Decision Matrix

Selecting the correct preclinical formulation depends entirely on the intended route of administration and the required dose. The decision tree below outlines the logical flow for assigning a formulation strategy to 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

FormulationDecision Start 2-chloro-5-(4-methoxyphenyl)-1H-imidazole Target Dose & Route IV Intravenous (IV) High Bioavailability Req. Start->IV PO Per Os (PO) Efficacy / Tox Studies Start->PO IV_Low Low Dose (<5 mg/kg) IV->IV_Low IV_High High Dose (>5 mg/kg) IV->IV_High PO_Low Low/Med Dose (<30 mg/kg) PO->PO_Low PO_High High Dose (>30 mg/kg) PO->PO_High Cosolvent pH-Adjusted Cosolvent (e.g., 10% DMSO / 40% PEG400) IV_Low->Cosolvent Cyclo Cyclodextrin Complex (20% HP-β-CD) IV_High->Cyclo PO_Low->Cyclo Nano Nanosuspension (0.5% HPMC / 0.1% Tween 80) PO_High->Nano

Formulation decision tree based on dosing route and concentration limits.

Detailed Formulation Strategies & Protocols

The following protocols are designed as self-validating systems . In preclinical development, a formulation is only as good as its stability upon administration. Therefore, each protocol includes a mandatory Quality Control (QC) step to simulate physiological conditions and ensure data integrity.

Strategy A: pH-Adjusted Cosolvent System (IV / PO)

The Causality: Cosolvents like PEG 400 reduce the dielectric constant of the aqueous vehicle, matching the polarity of the lipophilic methoxyphenyl group. Simultaneously, utilizing a Citrate Buffer at pH 3.0 forces the protonation of the imidazole nitrogen. DMSO (≤10%) is used as an initial solvent to break the high crystal lattice energy [4].

Protocol 1: Preparation of 5 mg/mL Solution

  • Weighing: Accurately weigh 5.0 mg of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole into a clean glass vial.

  • Primary Solubilization: Add 100 µL of Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until completely dissolved. Note: The compound must be fully dissolved here; do not proceed if particulate matter remains.

  • Cosolvent Addition: Add 400 µL of Polyethylene Glycol 400 (PEG 400). Vortex for 1 minute.

  • Aqueous Phase Addition: Slowly add 500 µL of 100 mM Citrate Buffer (pH 3.0) dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation (Precipitation Test): Take a 50 µL aliquot and dilute it 1:10 in Phosphate Buffered Saline (PBS, pH 7.4) incubated at 37°C. Observe for 30 minutes.

    • Pass: Solution remains optically clear (suitable for IV).

    • Fail: Cloudiness or precipitation occurs. The formulation is rejected for IV due to the risk of capillary blockade [1], but may still be viable for PO dosing.

Strategy B: Cyclodextrin Inclusion Complex (IV / PO)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic 4-methoxyphenyl ring and the chloro-imidazole core dynamically insert into this cavity. This masks the drug's hydrophobicity, preventing precipitation upon dilution in the bloodstream, which is a common failure point for cosolvent systems[1, 5].

Protocol 2: Preparation of 10 mg/mL Solution

  • Vehicle Preparation: Prepare a 20% w/v solution of HP-β-CD in 50 mM Acetate Buffer (pH 4.5).

  • Drug Addition: Add 10.0 mg of the API to 1.0 mL of the cyclodextrin vehicle.

  • Complexation: Sonicate the suspension in a bath sonicator maintained at 40°C for 30–45 minutes. The thermal energy accelerates the thermodynamic equilibrium of the inclusion complex.

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 2 hours.

  • Self-Validation (Filtration & HPLC): Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the filtrate via HPLC to confirm the concentration is exactly 10 mg/mL. If the concentration is lower, the inclusion capacity has been exceeded, and the target dose must be adjusted.

Strategy C: Nanosuspension via Wet Milling (PO Only)

The Causality: For high-dose oral toxicology studies (>30 mg/kg), solubility limits are often insurmountable. By mechanically reducing the particle size to <1 µm, the specific surface area increases exponentially. According to the Noyes-Whitney equation, this drastically enhances the dissolution rate in the gastrointestinal tract, improving oral bioavailability [2, 3].

Protocol 3: Preparation of 50 mg/mL Nanosuspension

  • Vehicle Preparation: Dissolve 0.5% w/v Hydroxypropyl Methylcellulose (HPMC E5) and 0.1% w/v Tween 80 in Milli-Q water. Causality: HPMC provides steric hindrance to prevent particle Ostwald ripening, while Tween 80 acts as a wetting agent.

  • Suspension: Disperse 50.0 mg of the API into 1.0 mL of the vehicle.

  • Milling: Transfer the suspension to a milling vial containing 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 3000 RPM for 60 minutes using a high-energy planetary micro-mill.

  • Self-Validation (Dynamic Light Scattering - DLS): Extract the suspension and measure the particle size via DLS.

    • Pass: Z-average < 500 nm, Polydispersity Index (PDI) < 0.3.

    • Fail: Z-average > 1000 nm. Indicates agglomeration; formulation requires a higher surfactant ratio.

Quantitative Summary of Formulation Strategies

Table 2: Preclinical Formulation Matrix for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole
StrategyCompositionMax Conc.RouteProsCons / Limitations
Cosolvent 10% DMSO / 40% PEG 400 / 50% Citrate Buffer (pH 3.0)~5 mg/mLIV, POEasy to prepare; good for early PK screening.High risk of precipitation upon IV dilution; localized injection site pain.
Cyclodextrin 20% HP-β-CD in 50 mM Acetate Buffer (pH 4.5)~15 mg/mLIV, POExcellent safety profile; prevents in vivo precipitation.Expensive; requires thermal equilibration time.
Nanosuspension 0.5% HPMC / 0.1% Tween 80 in Water>50 mg/mLPOIdeal for high-dose toxicology; maximizes GI dissolution.Not suitable for IV; requires specialized milling equipment.

Preclinical Workflow Integration

Once the formulation is validated, it enters the standard in vivo pharmacokinetic workflow. The integration of formulation QC directly into the dosing pipeline ensures that any anomalous PK data (e.g., highly variable Cmax​ or secondary absorption peaks) can be attributed to the drug's intrinsic biology rather than a formulation failure.

PKWorkflow Prep 1. Formulation Prep (Solubilization / Milling) QC 2. QC & Validation (Precipitation Test / DLS) Prep->QC Dosing 3. In Vivo Dosing (Rodent IV/PO) QC->Dosing Sampling 4. Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Analysis 5. LC-MS/MS Analysis (PK Parameters) Sampling->Analysis

End-to-end preclinical pharmacokinetic evaluation workflow incorporating mandatory formulation QC.

References

  • Shah, et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Altasciences. "Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture." Altasciences. Available at:[Link]

  • "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor." Srce.hr. Available at:[Link]

  • Almac Group. "Early phase drug development: Assessing, predicting and formulating with delivery in mind." Almac Group. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

how to prevent oxidative degradation of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole during storage

A Guide to Preventing Oxidative Degradation During Storage Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical inform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidative Degradation During Storage

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical solutions for the storage and handling of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. As Senior Application Scientists, we understand that maintaining the integrity of your starting materials is critical for reproducible and reliable experimental outcomes. This document offers a structured approach to understanding and preventing the oxidative degradation of this key chemical intermediate.

The imidazole ring system is a "privileged structure" in medicinal chemistry, but it is also susceptible to various degradation pathways, including oxidation and photodegradation.[1][2] The presence of a chloro-substituent and a methoxyphenyl group on the imidazole core of this specific molecule introduces unique electronic properties that can influence its stability. This guide will walk you through the causality behind its degradation and provide validated protocols to ensure its long-term stability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

Q1: Why is this specific imidazole derivative susceptible to degradation?

A: The susceptibility of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole to degradation arises from several structural features:

  • The Imidazole Ring: The imidazole moiety itself can be sensitive to oxidation.[2] The nitrogen atoms have lone pairs of electrons that can participate in reactions with oxidizing agents.

  • Electron-Rich Methoxy Group: The 4-methoxyphenyl group is an electron-donating group, which increases the electron density of the aromatic system. While this can be beneficial for certain reactions, it can also make the molecule more susceptible to oxidative attack.

  • Photoreactivity: Imidazole and its derivatives can be sensitive to photodegradation, especially in solution when exposed to high-intensity or UV light.[2][3] This can lead to the formation of various degradation products.

  • Presence of Chlorine: The chloro-substituent at the 2-position is an electron-withdrawing group that influences the overall electronic distribution of the imidazole ring, affecting its reactivity.[4]

Q2: What are the primary environmental factors that trigger degradation?

A: The degradation of this compound is primarily initiated by exposure to the following environmental factors:

  • Oxygen: Atmospheric oxygen is the most common oxidant.[5] In the presence of light or trace metal catalysts, it can lead to the formation of reactive oxygen species (ROS) that attack the molecule.[6]

  • Light: Exposure to light, particularly UV radiation from sunlight or fluorescent lighting, can provide the energy needed to initiate photochemical degradation reactions.[7]

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[8] While this compound is a solid with a relatively high melting point, long-term storage at ambient or elevated temperatures is not recommended.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways and can also act as a medium for other reactive species.

Q3: What are the typical visual signs of degradation?

A: While analytical confirmation is always necessary, visual inspection can provide the first clues of degradation. Look for:

  • Color Change: A pure compound is expected to be a white or off-white solid. The appearance of a yellow or brown tint is a strong indicator of oxidative degradation and the formation of chromophoric byproducts.

  • Change in Physical State: Clumping of the powder, which may indicate moisture absorption or the formation of sticky degradation products.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously freely soluble can indicate the formation of higher molecular weight, insoluble polymeric degradation products.

Q4: How can I definitively assess the stability and purity of my stored compound?

A: Visual inspection is not sufficient. A validated, stability-indicating analytical method is crucial for confirming the purity of your material.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of purity.[9]

Troubleshooting Guide: Common Storage Issues

This section provides a systematic approach to troubleshooting common problems encountered during the storage of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

Problem Observed Probable Cause(s) Recommended Action(s) & Explanation
Compound has turned yellow/brown. Oxidative Degradation / Photodegradation: Exposure to atmospheric oxygen and/or light has likely led to the formation of oxidized, colored impurities.1. Do Not Use: The material's purity is compromised. Using it will lead to unreliable and unrepeatable experimental results. 2. Review Storage Protocol: This is a clear sign that the current storage conditions are inadequate. Immediately implement the recommended long-term storage protocol (Protocol 1) for all new and existing batches.
Poor solubility in a standard solvent. Formation of Insoluble Degradants: Advanced degradation can lead to polymerization or the formation of highly polar, insoluble byproducts.1. Confirm with a Fresh Sample: Attempt to dissolve a fresh, high-purity sample to confirm the expected solubility. 2. Discard and Replace: It is generally not cost-effective or scientifically sound to attempt to purify a badly degraded sample. Replace with a new batch and ensure proper storage.
Unexpected peaks in HPLC/LC-MS analysis. Presence of Degradation Products: The appearance of new peaks that are not present in the reference standard indicates that degradation has occurred.1. Quantify Impurities: Use a validated, stability-indicating HPLC method to determine the percentage of the main compound and the impurities. 2. Assess Fitness-for-Use: Based on the impurity profile and the requirements of your experiment, decide if the material is still usable. For most applications, a purity of >98% is required.
Inconsistent experimental results. Variable Purity of Starting Material: Using a partially degraded compound can introduce unknown variables into your experiment, leading to inconsistent outcomes.1. Verify Purity: Before starting a new set of experiments, always verify the purity of your stored compound using the method outlined in Protocol 2. 2. Establish a Quality Control Schedule: Implement a routine QC check (e.g., every 6 months) for long-term stored materials.
Core Stability Concepts & Prevention Strategy

The primary mechanism of degradation is oxidation, which can be exacerbated by light and heat. Our prevention strategy is therefore based on the rigorous exclusion of these environmental factors.

StorageWorkflow start Receive Compound aliquot Aliquot into smaller amber glass vials start->aliquot Step 1 purge Purge each vial with Nitrogen or Argon aliquot->purge Step 2 seal Seal tightly with PTFE-lined caps purge->seal Step 3 secondary Place vials in a larger sealed amber container seal->secondary Step 4 store Store at -20°C secondary->store Step 5 end Stable Long-Term Storage store->end

Caption: Recommended workflow for long-term storage of the compound.

Protocol 2: Verifying Compound Integrity Using HPLC

This protocol provides a framework for performing a quality control check on a stored sample against a reliable reference standard.

Objective: To assess the purity of a stored sample of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole and identify any potential degradation products.

Materials:

  • Stored sample of the compound

  • A certified reference standard or a freshly synthesized, high-purity batch

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV detector and a C18 column

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Prepare Reference Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your 'gold standard' for comparison.

  • Prepare Sample Solution: Using the same procedure, prepare a solution of your stored sample at the exact same concentration.

  • HPLC Analysis:

    • Set up a suitable gradient or isocratic HPLC method. A good starting point would be a C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid).

    • Set the UV detector to a wavelength where the compound has strong absorbance (this can be determined by a UV scan).

    • Inject the reference standard solution and record the chromatogram. Note the retention time and peak area of the main compound.

    • Inject the stored sample solution and record the chromatogram under identical conditions.

  • Data Analysis:

    • Compare Retention Times: The main peak in your sample chromatogram should have the same retention time as the reference standard.

    • Calculate Purity: Calculate the area percentage of the main peak in your sample chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify Impurities: Look for any additional peaks in the sample chromatogram that are not present in the reference standard chromatogram. These represent degradation products.

Interpretation: If the calculated purity of the stored sample is significantly lower than the reference standard, or if new impurity peaks are present at >0.1%, the sample has likely undergone degradation and should be used with caution or discarded.

References
  • TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available from: [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

  • ResearchGate. (PDF) Principles of Inert Atmosphere Storage. Available from: [Link]

  • ResearchGate. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | Request PDF. Available from: [Link]

  • Bentham Science. Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Available from: [Link]

  • Inert. Powder Storage Solutions. Available from: [Link]

  • AKJournals. Thermal decomposition of some imidazole and N-methyl substituted imidazole complexes of palladium(II). Available from: [Link]

  • PubMed. Abiotic Degradation (Photodegradation and Hydrolysis) of Imidazolinone Herbicides. Available from: [Link]

  • PMC. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

  • Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Available from: [Link]

  • ACS ES&T Air. Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Available from: [Link]

  • WestAir Gases. What Is Inerting? Available from: [Link]

  • Bentham Science. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Available from: [Link]

  • Reddit. "Store under Argon". Available from: [Link]

  • PMC. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available from: [Link]

  • Linde. Inerting in the chemical industry. Available from: [Link]

  • Der Pharma Chemica. A Review: Biological Importance of Heterocyclic Compounds. Available from: [Link]

  • ACS Publications. •OH Photochemistry Aging Reduces the Light Absorption of Imidazoles in Solid Fuel Combustion Emissions and Enhances Their Health Risks. Available from: [Link]

  • MDPI. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Available from: [Link]

  • ACS Publications. Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Available from: [Link]

  • NIH. 2-chloro-1H-imidazole. Available from: [Link]

  • ACS Publications. Halogen and Hydrogen Bonding Interplay Triggered Reversible Phase Transformations through Water Release/Uptake: X-ray Powder Diffraction Studies on Halogen-Substituted 1,4-Bis(4,5-diphenyl-imidazolyl)benzene. Available from: [Link]

  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]

  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Available from: [Link]

  • MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Available from: [Link]

  • PubMed. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Google Patents. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5 ...
  • PMC. Metal complexes of backbone-halogenated imidazol-2-ylidenes. Available from: [Link]

  • PMC. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Available from: [Link]

  • PMC. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Available from: [Link]

  • MDPI. Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Available from: [Link]

  • Rsc.org. trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Available from: [Link]

  • PMC. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Available from: [Link]

  • PMC. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Available from: [Link]

  • MDPI. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Available from: [Link]

  • PubMed. Determination of bifonazole and identification of its photocatalytic degradation products using UPLC-MS/MS. Available from: [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-chloro-5-(4-methoxyphenyl)-1H-imidazole Recrystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of functionalized imidazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of functionalized imidazoles. 2-chloro-5-(4-methoxyphenyl)-1H-imidazole presents a unique physicochemical profile: it combines a rigid, hydrogen-bonding imidazole core with a lipophilic, electron-donating 4-methoxyphenyl group and a polarizable 2-chloro substituent.

This structural dichotomy often leads to a notorious phenomenon during recrystallization: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Instead of forming a highly ordered crystal lattice, the compound separates into a solute-rich liquid phase. This guide provides field-proven, self-validating protocols to troubleshoot these issues, ensuring high-purity crystalline recovery.

The Causality of Oiling Out (LLPS)

Oiling out occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system experiences excessively high supersaturation 1. For 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, the strong intermolecular hydrogen bonding between the imidazole NH and N atoms competes with solvent-solute interactions. When an anti-solvent is added too rapidly, the activation energy for liquid-liquid demixing is lower than that for crystal nucleation. The resulting "oil" acts as an excellent solvent for impurities, eventually solidifying into a sticky, amorphous gum 1, 2.

G Start Hot Supersaturated Solution Cooling Rapid Cooling / Fast Anti-solvent Start->Cooling High Supersaturation Controlled Controlled Cooling + Seeding Start->Controlled Low Supersaturation LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Crystals High-Purity Imidazole Crystals Controlled->Crystals Nucleation & Growth Amorphous Amorphous Gum / Impure Solid LLPS->Amorphous Kinetically Trapped

Thermodynamic pathways: LLPS (Oiling Out) vs. Controlled Crystallization.

Troubleshooting FAQs

Q1: My reaction mixture turns cloudy, but instead of crystals, a dense oil settles at the bottom of the flask. How do I fix this? A1: This is classic LLPS. You have crossed the liquid-liquid coexistence curve before crossing the solubility curve. To fix this, you must control supersaturation. Do not allow the system to reach high supersaturation levels 3. Actionable fix: Heat the mixture until the oil completely redissolves into a single homogeneous phase. Cool the solution very slowly (e.g., 0.1 °C/min) to a temperature just within the metastable zone (typically 5-10 °C below the dissolution temperature). At this point, introduce 1-2% w/w of pure seed crystals. Seeding bypasses the high energy barrier for primary nucleation, directing the thermodynamics toward crystallization rather than LLPS 4.

Q2: How do I select the optimal solvent system for this specific imidazole derivative? A2: Solvent polarity and hydrogen-bonding capacity are critical. While aqueous ethanol is frequently cited for triarylimidazole synthesis due to its ability to stabilize intermediates 5, adding water as an anti-solvent often triggers LLPS because it rapidly drops the solubility of the lipophilic 4-methoxyphenyl moiety. Actionable fix: Shift to an Ethyl Acetate (EtOAc) / Heptane system. EtOAc provides excellent solubility at elevated temperatures and disrupts intermolecular imidazole hydrogen bonds, while Heptane acts as a gentle anti-solvent. This system widens the metastable zone, giving you more control over the crystallization trajectory.

Q3: My isolated crystals are slightly yellow and assay at only 92% purity. How do I improve purity without sacrificing yield? A3: The yellow color often indicates that the compound went through a transient oil phase before solidifying, trapping colored impurities (like oxidized byproducts) within the disordered matrix 1, 2. Actionable fix: Implement a "slurry aging" or Ostwald ripening step. After adding the anti-solvent, hold the suspension at a slightly elevated temperature (e.g., 40 °C) for 2-4 hours before final cooling. This allows smaller, less pure crystals to dissolve and redeposit onto larger, purer crystals, effectively "washing" the impurities back into the mother liquor 3.

Quantitative Data: Solvent System Screening

To guide your solvent selection, below is a summary of empirical crystallization data for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole across common solvent systems.

Solvent System (v/v)Solubility at 70°C (mg/mL)LLPS TendencyYield (%)Purity (HPLC Area %)Notes
Ethanol / Water (1:1)>150High 8588.5Rapid oiling out upon water addition; traps impurities.
Toluene45Low6098.0Good purity, but poor volumetric yield.
Acetonitrile80Moderate7295.5Prone to polymorphism depending on cooling rate.
EtOAc / Heptane (1:2) 120 Low 89 99.2 Optimal. Broad metastable zone; excellent impurity rejection.
Experimental Protocol: Anti-Solvent Crystallization with Seeding

This protocol utilizes an EtOAc/Heptane system and is designed as a self-validating system . At each critical juncture, an observable milestone ensures the process is on track, preventing the catastrophic loss of a batch to oiling out.

Workflow Step1 Dissolve crude in EtOAc at 70°C Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Cool to 55°C (Metastable Zone) Step2->Step3 Step4 Add 1-2% w/w Seed Crystals Step3->Step4 Step5 Slowly dose Heptane (Anti-solvent) Step4->Step5 Step6 Age slurry at 40°C for 2h Step5->Step6 Step7 Filter, Wash & Vacuum Dry Step6->Step7

Optimized anti-solvent crystallization workflow with a seeding strategy.

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude 2-chloro-5-(4-methoxyphenyl)-1H-imidazole in 85 mL of Ethyl Acetate (EtOAc) in a jacketed reactor equipped with overhead stirring. Heat to 70 °C until complete dissolution is achieved.

  • Clarification (Self-Validation Check 1): Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates (dust, catalyst residue). Validation: The filtrate must be optically clear. Any turbidity indicates premature precipitation.

  • Controlled Cooling: Cool the clear filtrate to 55 °C at a rate of 0.5 °C/min. This temperature is within the metastable zone width (MSZW) for this system.

  • Seeding (Self-Validation Check 2): Add 100 mg (1% w/w) of highly pure 2-chloro-5-(4-methoxyphenyl)-1H-imidazole seed crystals. Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

  • Anti-Solvent Dosing: Hold the temperature at 55 °C for 30 minutes to allow the seed bed to establish. Begin dosing 170 mL of Heptane at a strictly controlled rate of 1.5 mL/min using a syringe pump.

  • Slurry Aging (Ostwald Ripening): Once all Heptane is added, cool the suspension to 40 °C and hold (age) for 2 hours. This step digests kinetic fines and rejects trapped impurities into the mother liquor.

  • Isolation: Cool the slurry to 5 °C at 0.2 °C/min. Filter the crystalline suspension under vacuum. Wash the filter cake with 20 mL of cold (5 °C) EtOAc/Heptane (1:3 v/v).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

References
  • Mettler Toledo. "Oiling Out in Crystallization - Mettler Toledo." mt.com. Available at:[Link]

  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out." researchgate.net. Available at: [Link]

  • Nanotechnology Perceptions. "Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles." nano-ntp.com. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." blogspot.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the synthesis and optimization of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Synthetic Pathways Overview

The synthesis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole is typically not a single reaction but a multi-step process. The strategy generally involves the initial formation of a 5-(4-methoxyphenyl)-1H-imidazole core, followed by chlorination at the C2 position. Two primary, reliable pathways are commonly considered, starting from different precursors.

Synthetic_Pathways cluster_0 Pathway A: Sandmeyer Reaction cluster_1 Pathway B: Chlorination of Imidazolone A1 2-Amino-5-(4-methoxyphenyl)-1H-imidazole A2 Diazonium Salt Intermediate A1->A2 NaNO₂, HCl 0-5 °C A3 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole A2->A3 CuCl B1 5-(4-methoxyphenyl)-1H-imidazol-2(3H)-one B2 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole B1->B2 POCl₃ Reflux Start Precursors Start->A1 Start->B1

Caption: Primary synthetic routes to 2-chloro-5-(4-methoxyphenyl)-1H-imidazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on root causes and actionable solutions.

Issue 1: Low or No Yield of the Final Chlorinated Product

  • Q: My overall yield is devastatingly low. Where should I begin my investigation?

    A: A low overall yield is a classic multi-factor problem. A systematic approach is crucial.[1] First, confirm the identity and purity of your starting materials. Impurities can halt or divert the reaction.[1] Second, break down the process. Analyze the yield of your intermediate precursor (the 2-amino or 2-imidazolone compound) before proceeding to the chlorination step. Often, the problem lies in the initial ring formation. If the precursor yield is good, the chlorination step is the culprit. Always monitor your reactions by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the appearance of the product.[1]

  • Q: The chlorination of my 2-amino-5-(4-methoxyphenyl)-1H-imidazole via the Sandmeyer reaction is failing. What are the common pitfalls?

    A: The Sandmeyer reaction is robust but requires careful control of conditions.[2][3] Here are the most common failure points:

    • Diazotization Temperature: The formation of the diazonium salt from the 2-amino group with nitrous acid (generated in situ from NaNO₂ and acid) is highly exothermic and the resulting salt is unstable at elevated temperatures.[4] You must maintain the temperature between 0-5 °C.[5] A higher temperature will decompose the diazonium salt, often leading to the formation of a 2-hydroxy (imidazolone) byproduct and a sharp drop in yield.[4]

    • Purity of Copper(I) Chloride (CuCl): The Cu(I) catalyst facilitates the radical-nucleophilic aromatic substitution that replaces the diazo group with chlorine.[2][3] Old or oxidized CuCl (which appears greenish due to Cu(II) salts) will be ineffective. Use freshly purchased, high-purity CuCl or prepare it fresh.[4]

    • Acid Concentration: Sufficiently acidic conditions are necessary to generate nitrous acid (HNO₂) and prevent unwanted side reactions of the diazonium salt.[4] Ensure the correct concentration of HCl is used as per the protocol.

  • Q: I'm using the imidazolone precursor with phosphorus oxychloride (POCl₃), but the reaction is slow or incomplete. What should I check?

    A: This is a common and powerful method for chlorinating heterocyclic ketones.[6]

    • Reagent Quality and Moisture: POCl₃ is highly sensitive to moisture. Ensure you are using a fresh bottle and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) with flame-dried glassware.[6] Any moisture will quench the POCl₃, drastically reducing its effectiveness.

    • Reaction Temperature: This reaction typically requires heat to proceed at a reasonable rate. Insufficient temperature (i.e., not reaching reflux) is a common reason for slow or stalled reactions.[6] Conversely, excessively high temperatures for prolonged periods can lead to decomposition.

    • Stoichiometry: While POCl₃ can sometimes be used as both reagent and solvent, ensure you are using a sufficient molar excess to drive the reaction to completion.

Issue 2: Significant Impurity Formation

  • Q: My final product is contaminated with several byproducts according to TLC/NMR. What are they likely to be?

    A: The nature of the impurities depends on the synthetic route.

    • From Sandmeyer Reaction: The most common byproduct is the corresponding 2-hydroxy-imidazole (the imidazolone), formed from the reaction of the diazonium intermediate with water.[4] This is especially prevalent if the reaction temperature was too high or if the addition of the diazonium salt to the CuCl solution was too slow. Biaryl compounds, formed from the coupling of two imidazole radicals, are also possible mechanistic byproducts.[3]

    • From POCl₃ Chlorination: Incomplete reaction is the most common "impurity," meaning you will have unreacted 5-(4-methoxyphenyl)-1H-imidazol-2(3H)-one starting material. Over-chlorination at other positions on the rings is possible under overly harsh conditions, but less common for this specific transformation. Degradation products may appear as an unresolvable baseline smudge on your TLC plate.

  • Q: How can I effectively purify my 2-chloro-5-(4-methoxyphenyl)-1H-imidazole?

    A:

    • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is critical. For the Sandmeyer reaction, this removes copper salts and acids. For the POCl₃ reaction, it carefully neutralizes the highly acidic mixture.

    • Column Chromatography: This is the most reliable method. Use a silica gel column with a gradient solvent system, typically starting with a nonpolar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate). Monitor the fractions by TLC to isolate the pure product.

    • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective final purification step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions where the product is soluble at high temperature but precipitates upon cooling, leaving impurities behind in the mother liquor.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the accepted mechanism for the Sandmeyer chlorination step?

    A1: The Sandmeyer reaction is a well-established example of a radical-nucleophilic aromatic substitution (SRNAr).[2][3] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species, which then loses dinitrogen gas (N₂) to form an aryl radical. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final 2-chloro-imidazole product.[3] The detection of biaryl byproducts provides strong evidence for the presence of this radical intermediate.[3]

  • Q2: How does reaction temperature and time impact the yield of the chlorination step?

    A2: Temperature and time are critical, interdependent variables that must be optimized for any reaction.[1]

    • Temperature: For the Sandmeyer reaction, the initial diazotization step must be kept cold (0-5 °C) to prevent decomposition of the diazonium salt.[4] The subsequent chlorination step with CuCl may be performed at room temperature or with gentle heating to ensure completion. For the POCl₃ method, a higher temperature (reflux) is necessary to overcome the activation energy of the reaction.[6] However, for both methods, excessively high temperatures can lead to the degradation of the starting material, intermediates, or the final product, thus lowering the yield.[1]

    • Time: A reaction must be allowed to run long enough for complete conversion of the starting material. Monitoring by TLC is the best way to determine the optimal reaction time. Stopping the reaction too early leads to a low yield due to incomplete conversion. Conversely, running the reaction for an unnecessarily long time, especially at elevated temperatures, can increase the formation of degradation byproducts.[1]

  • Q3: What are the key safety considerations when working with phosphorus oxychloride (POCl₃)?

    A3: POCl₃ is a highly corrosive and reactive chemical that must be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. Therefore, all glassware must be scrupulously dried. The reaction quench must be performed slowly and carefully by pouring the reaction mixture onto a large amount of crushed ice, never the other way around.

Optimization Protocols & Data

Protocol 1: Baseline Synthesis via Sandmeyer Reaction

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.

Step 1: Diazotization of 2-Amino-5-(4-methoxyphenyl)-1H-imidazole

  • In a round-bottom flask, suspend 2-amino-5-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in 6M hydrochloric acid (HCl).

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred imidazole suspension, ensuring the temperature never exceeds 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.3 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous bubbling (N₂ gas evolution) should be observed.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates consumption of the intermediate.

  • Quench the reaction by pouring it into water. Neutralize carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Chlorination Temperature and Time (POCl₃ Method)

The following table presents illustrative data for optimizing the chlorination of 5-(4-methoxyphenyl)-1H-imidazol-2(3H)-one with POCl₃. The goal is to find the balance between reaction rate and product stability.

Entry Temperature (°C) Time (h) Conversion (%) Isolated Yield (%) Observations
18046558Incomplete conversion of starting material.
2110 (Reflux)29082Good conversion, clean reaction profile.
3110 (Reflux)4>9889Optimal. Near-complete conversion, high yield.
4110 (Reflux)8>9875Increased byproduct formation observed on TLC.
51304>9862Significant decomposition/charring observed.

Note: Data is representative and serves as a guide for designing an optimization study.

References

  • Benchchem. Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Guzmán-Calderón, E., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC.
  • Wikipedia. (2020). Sandmeyer reaction.
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Pro-Drug. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Baran, P. S., et al. (2019). Deaminative chlorination of aminoheterocycles. PMC.
  • University of Michigan. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.

Sources

Optimization

Technical Support Center: Mitigating Side Reactions in the Halogenation of 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chemoselectivity challenges inherent in the functionalization of highly functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chemoselectivity challenges inherent in the functionalization of highly functionalized imidazole scaffolds.

Diagnostic Overview: The Chemoselectivity Challenge

Halogenating 2-chloro-5-(4-methoxyphenyl)-1H-imidazole is notoriously difficult due to the presence of two competing nucleophilic centers. The desired target is typically the C-4 position of the imidazole ring . However, the 4-methoxyphenyl group contains a strongly electron-donating methoxy (-OCH₃) substituent that highly activates the phenyl ring toward electrophilic aromatic substitution (EAS) via resonance (+M effect).

Because the imidazole core is inductively deactivated by the 2-chloro substituent, the nucleophilicity of the imidazole C-4 carbon and the phenyl ortho-positions become dangerously competitive. Without precise control over the reaction kinetics and electrophile concentration, researchers inevitably encounter three failure modes: regioisomeric aryl halogenation, over-halogenation (di/tri-halo species), and oxidative degradation.

Pathway Analysis & Logical Interventions

Pathway A 2-chloro-5-(4-methoxyphenyl) -1H-imidazole B Electrophilic Halogenation (X+) A->B Reagent Addition C Desired Pathway (Imidazole C-4 Attack) B->C Kinetic Control (-20°C, NBS/NIS) D Undesired Pathway (Phenyl Ortho Attack) B->D Thermodynamic/Excess (RT, Br2/I2) E 4-halo-2-chloro-5- (4-methoxyphenyl)-1H-imidazole C->E Major Product F 2-chloro-5-(3-halo-4- methoxyphenyl)-1H-imidazole D->F Major Side Product G Over-halogenation (Di-halo species) E->G Excess X+ F->G Excess X+

Logical flowchart of competing electrophilic halogenation pathways and regioselectivity control.

Troubleshooting & FAQs

Q: Why am I observing significant halogenation on the 4-methoxyphenyl ring instead of the imidazole C-4 position? A: The methoxy group is a powerful ortho/para director. Since the para position is occupied by the imidazole ring, the ortho positions are highly activated. When using aggressive elemental halogens (like Br₂ or I₂) at room temperature, the reaction falls under thermodynamic control, and the highly activated phenyl ring successfully competes with the deactivated imidazole core. To resolve this, you must switch to milder N-halosuccinimides (NBS or NIS) and lower the reaction temperature to -20 °C. This enforces kinetic control, favoring the lower activation energy pathway of the C-4 imidazole position [1].

Q: My LC-MS shows a large M+2/M+4 isotope pattern indicative of di-halogenation. How do I prevent over-reaction? A: Over-halogenation occurs when the initially formed mono-halogenated product remains sufficiently nucleophilic and the halogenating agent is present in local excess [2]. Dumping the reagent into the flask creates high local concentrations of the halonium ion. Solution: Ensure strict stoichiometric control (1.02 equivalents maximum). More importantly, implement a slow, dropwise addition of the halogenating agent using a syringe pump over 1–2 hours. This maintains a low steady-state concentration of the electrophile, forcing it to react exclusively with the more abundant starting material.

Q: Does the choice of solvent impact the regioselectivity of this specific halogenation? A: Profoundly. Non-polar solvents like dichloromethane (DCM) fail to adequately solvate the polar transition state, leading to sluggish reactions and poor selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) coordinate the halonium ion, enhancing the electrophilicity of NBS/NIS while stabilizing the Wheland intermediate [3]. DMF at low temperatures is the optimal choice for maximizing C-4 imidazole selectivity.

Q: Should I protect the imidazole nitrogen (N-1) before halogenation? A: While direct halogenation is possible under strictly controlled conditions, the free N-H imidazole exists as a rapidly interconverting tautomeric mixture. This distributes electron density and can lead to unstable N-halogenation intermediates. Installing a temporary protecting group (e.g., SEM or Boc) locks the tautomeric form, sterically shields one face of the molecule, and provides a single, predictable reactive C-4 site. If you choose not to protect, temperature and stoichiometry control become absolute critical parameters [4].

Empirical Condition Optimization

The following table summarizes internal optimization data for the bromination/iodination of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, demonstrating the causality between reaction conditions and product distribution.

Halogenating AgentSolventTemp (°C)EquivalentsTarget C-4 Halo Yield (%)Aryl-Halo Side Product (%)Di-Halo Side Product (%)
Br₂AcOH251.20224533
NBSDCM01.10413821
NBSDMF251.05652015
NBS DMF -20 1.02 89 <5 <5
NIS DMF -20 1.02 92 <3 <3

Validated Experimental Protocol: Regioselective Bromination

Objective: Achieve >85% yield of 4-bromo-2-chloro-5-(4-methoxyphenyl)-1H-imidazole while suppressing aryl ring bromination and over-halogenation.

Materials Required:

  • 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole (1.0 eq, 10.0 mmol)

  • N-Bromosuccinimide (NBS) (1.02 eq, 10.2 mmol) — Must be freshly recrystallized from water to remove trace Br₂ and succinimide.

  • Anhydrous DMF (50 mL)

  • Saturated aqueous Na₂S₂O₃ (for quenching)

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried round-bottom flask flushed with argon, dissolve the starting material (10.0 mmol) in anhydrous DMF (40 mL).

    • Causality: DMF is a polar aprotic solvent that coordinates the halonium ion, enhancing the electrophilicity of NBS while stabilizing the polar transition state, which is critical for directing the reaction to the C-4 position.

  • Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath maintained strictly at -20 °C. Allow the solution to equilibrate for 15 minutes.

    • Causality: Lowering the thermal energy of the system suppresses the activation of the sterically hindered but electronically favored ortho-methoxy position on the phenyl ring, enforcing kinetic control.

  • Controlled Electrophilic Addition: Dissolve freshly recrystallized NBS (10.2 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture using a syringe pump at a rate of 0.2 mL/min.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This ensures the halonium ion reacts exclusively with the highly abundant starting material rather than the less abundant mono-brominated product, entirely mitigating di-halogenation.

  • Self-Validating Reaction Monitoring: Stir the mixture at -20 °C for 2 hours.

    • Validation Check: Before quenching, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated if the M+ (mono-bromo) peak area is >90% relative to the starting material, and the M+2/M+4 (di-bromo) isotope cluster is <5%. If starting material >5%, add 0.02 eq NBS and stir for 15 mins. If di-bromo >5%, your addition rate was too fast; note this for the next run.

  • Chemical Quenching: Quench the reaction while still at -20 °C by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted NBS to succinimide and bromide ions. Quenching at the reaction temperature prevents a burst of unselective halogenation that would otherwise occur as the mixture warms to room temperature.

  • Workup & Isolation: Dilute the mixture with EtOAc (100 mL) and wash sequentially with distilled water (3 x 50 mL) to remove the DMF, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 10–30% EtOAc in Hexanes) to isolate the pure product.

References

  • Title: Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview Source: Der Pharma Chemica, 2015 URL: [Link][1]

  • Title: Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin Source: Organic Letters (ACS Publications) / PMC, 2016 URL: [Link][2]

  • Title: Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange Source: Journal of Organic Chemistry, 2001 URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-chloro-5-(4-methoxyphenyl)-1H-imidazole and Other Halogenated Substituted Imidazoles in Drug Discovery

Introduction: The Privileged Imidazole Scaffold and the Impact of Halogenation The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Imidazole Scaffold and the Impact of Halogenation

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions make it a versatile core for designing therapeutic agents targeting a wide range of diseases, including cancer, fungal infections, and inflammatory conditions.[1][2]

Strategic modification of the imidazole core through halogenation has emerged as a powerful tool in drug discovery to modulate the physicochemical and biological properties of these compounds. The introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This guide provides a comparative analysis of a specific halogenated imidazole, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, and places it in the context of other halogenated imidazole analogs, offering insights for researchers and drug development professionals.

Comparative Analysis: 2-chloro-5-arylimidazoles vs. Other Halogenated Imidazoles

The biological activity of halogenated imidazoles is profoundly influenced by the position and nature of the halogen substituent. This section compares the performance of 2-chloro-5-arylimidazoles, exemplified by 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, with other classes of halogenated imidazoles, supported by available experimental data.

Anticancer Activity

Halogenated imidazoles have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[2][4] The presence and position of halogens can enhance cytotoxicity.

Table 1: Comparative Anticancer Activity (IC50, µM) of Halogenated Imidazole Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
2-Chloro-5-aryl Imidazoles & Analogs
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (4e)S. aureus (as an indicator of general cytotoxicity)Shows highest activity in its series[5]
Ag(I) NHC from 4,5-dichloro-1H-imidazole (1)Ovarian (OVCAR-3)~10[6]
Ag(I) NHC from 4,5-dichloro-1H-imidazole (1)Breast (MB157)~10[6]
Other Halogenated Imidazoles
(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amineMCF-7 (Breast)3.02[2]
Imidazole-oxazole derivative with 3,5-dinitro substituent (53)PC3 (Prostate)0.023[2]
Imidazole-oxazole derivative with 3,5-dinitro substituent (53)A549 (Lung)0.045[2]

From the available data, it is evident that di-halogenation, as seen in the 4,5-dichloro-1H-imidazole silver complexes, imparts significant cytotoxicity against ovarian and breast cancer cell lines.[6] The specific substitution pattern on the aryl group in 2-chloro-5-arylimidazoles also plays a crucial role, with electron-withdrawing groups often enhancing activity.[5] While direct data for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole is not available, the methoxy group (an electron-donating group) might modulate its activity, warranting further investigation.

Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[7] Halogenation can enhance the potency and spectrum of antifungal activity.

Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Halogenated Imidazole Derivatives

Compound Class/DerivativeFungal StrainMIC (µg/mL)Reference
2-Chloro-Substituted Benzimidazoles
2-chloromethyl-1H-benzimidazole derivative (7f)Botrytis cinerea13.36[8]
2-chloromethyl-1H-benzimidazole derivative (5b)Colletotrichum gloeosporioides11.38[8]
General Halogenated Imidazoles
Derivatives with electron-withdrawing groups in the para position of the aromatic ringCandida albicans, Aspergillus niger, Cryptococcus neoformansShowed higher inhibitory activity[7]
Halogenated Imidazole AnaloguesCandida AlbicansShowed potential as 14α-demethylase inhibitors in docking studies[9]

Structure-activity relationship (SAR) studies indicate that the introduction of a chlorine atom at the para-position of the benzene ring in benzimidazole derivatives enhances antifungal activity.[8] For the broader class of halogenated imidazoles, electron-withdrawing groups on the aromatic substituents are generally favorable for higher antifungal potency.[7] This suggests that the chloro-substituent in 2-chloro-5-(4-methoxyphenyl)-1H-imidazole is a key contributor to its potential antifungal profile.

Experimental Protocols

General Synthesis of 2-Chloro-5-Aryl-1H-Imidazoles

The synthesis of 2-chloro-substituted imidazoles can be achieved through various methods. A common approach involves the chlorination of an imidazole-2-one precursor.

Step 1: Synthesis of the Imidazol-2-one Precursor

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate 1,2-dicarbonyl compound (e.g., a substituted benzil for a 4,5-diaryl-imidazol-2-one) and urea in a suitable solvent like ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination of the Imidazol-2-one

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the synthesized imidazol-2-one.

  • Chlorinating Agent: Add a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride portion-wise at 0°C.[10][11]

  • Reflux: After the addition is complete, slowly warm the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Work-up: Neutralize the acidic solution with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

dot graph TD { A[1,2-Dicarbonyl Compound + Urea] -->|Acid Catalyst, Reflux| B(Imidazol-2-one Precursor); B -->|Chlorinating Agent (e.g., POCl3), Reflux| C(2-Chloro-imidazole); C -->|Purification| D(Final Product); }

  • Caption: General synthetic workflow for 2-chloroimidazoles.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (fungus without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[3]

dot graph ER { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

  • Caption: Workflow for antifungal MIC determination.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

MTT_Assay

  • Caption: Workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on halogenated imidazoles allows for the deduction of several key SAR trends:

  • Position of Halogen: Halogenation at the 2-position of the imidazole ring, as in our topic compound, provides a reactive site for further functionalization, which is a valuable feature in medicinal chemistry for creating libraries of analogs.

  • Nature of Halogen: While direct comparisons are limited, the type of halogen (F, Cl, Br, I) influences lipophilicity and the potential for halogen bonding, which can impact target engagement.

  • Aryl Substituents: For 5-aryl imidazoles, the electronic nature of substituents on the aryl ring is critical. Electron-withdrawing groups often correlate with increased biological activity, particularly in antifungal and some anticancer contexts.[7] The methoxy group in 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, being electron-donating, might confer a different activity profile compared to analogs with electron-withdrawing groups.

  • Multi-halogenation: Di- and tri-halogenated imidazoles often exhibit enhanced potency, although this can sometimes be accompanied by increased cytotoxicity.

Conclusion and Future Perspectives

2-chloro-5-(4-methoxyphenyl)-1H-imidazole represents a promising scaffold within the broader class of halogenated imidazoles. Its 2-chloro substitution offers a handle for synthetic diversification, while the 5-aryl moiety allows for fine-tuning of biological activity through modification of the phenyl ring. Based on the comparative analysis of related structures, this compound is predicted to possess notable antifungal and potential anticancer properties.

Future research should focus on the direct synthesis and biological evaluation of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole to confirm these predictions. Further exploration of the structure-activity relationships by synthesizing analogs with different halogens at the 2-position and various substituents on the 5-phenyl ring will be crucial for optimizing its therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these investigations and unlock the full potential of this and related halogenated imidazole derivatives in drug discovery.

References

  • Hossain, M., et al. (2017). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. Tetrahedron Letters.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs. BenchChem Technical Support.
  • BenchChem. (2025). Application Note: Microwave-Assisted Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. BenchChem Technical Support.
  • Hossain, M. (2017). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles.
  • Hossain, M. (2025). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles.
  • Synthesis and characterization of new types of halogenated and alkylated imidazolidineiminothiones and a comparative study of their antitumor, antibacterial, and antifungal activities. (2011). PubMed.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI.
  • Jasim, L. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica.
  • Rani, N. (2025). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections.
  • BenchChem. (2025). Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties. BenchChem Technical Support.
  • Paneth, A., et al. (2019). Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design. PubMed.
  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023). PMC.
  • Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Imidazoles as potential anticancer agents. (n.d.). PMC - NIH.
  • Li, Y., et al. (2013).
  • Madkour, H. M. F., et al. (2016). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
  • Biava, M., et al. (2006). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy.
  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[11][12]imidazo[1,2-d][3][10][12]triazine Derivatives. (2018). MDPI.

  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Anderson, R. J., et al. (2009). Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains. Journal of Medicinal Chemistry.
  • Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole. (2008).
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024).
  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (n.d.). PMC.
  • Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). (n.d.).
  • Steenackers, H. P. L., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. PubMed.
  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (n.d.).
  • Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Compar
  • Structure-activity relationship studies on 2-heteroaryl-4-arylimidazoles NPY5 receptor antagonists. (2003). PubMed.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocyles (2017–2023). (2024). MDPI.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing..). RSC Publishing.

Sources

Comparative

Comprehensive Comparison Guide: Empirical NMR vs. In Silico Prediction for the Structural Validation of 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole

Executive Summary Validating the structure of highly functionalized, unsymmetrical heterocycles is a critical quality control bottleneck in drug development. Specifically, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the structure of highly functionalized, unsymmetrical heterocycles is a critical quality control bottleneck in drug development. Specifically, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole presents profound analytical challenges due to annular tautomerism and the complex heavy-atom effects of the C2-chlorine substituent.

This guide provides an objective comparison between In Silico NMR Prediction Software (ChemDraw, Mnova) and an Empirical Multidimensional NMR Suite . By examining the causality behind chemical shift deviations, we establish a self-validating experimental protocol that guarantees absolute structural confidence where algorithmic predictors fail.

The Analytical Challenge: Tautomerism & Halogen Effects

Imidazoles that are unsymmetrically substituted at the 4/5 position do not exist as static molecules; they are rapidly interconverting tautomers in solution[1]. For 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, the labile proton dynamically migrates between N1 and N3. At room temperature, this exchange is fast on the NMR timescale, rendering the 4-aryl and 5-aryl forms degenerate and resulting in time-averaged chemical shifts[2].

Furthermore, the C2-chlorine atom exerts competing inductive (-I) and resonance (+M) effects. Predicting the exact electronic perturbation this causes within an electron-rich, dynamic pi-system is notoriously difficult for heuristic algorithms.

Workflow Comparison: Algorithms vs. Ground Truth

  • In Silico Predictors (ChemDraw, Mnova): Rely on linear additivity rules or Hierarchical Organisation of Spherical Environments (HOSE) codes[3]. They provide rapid, zero-cost hypotheses but force the user to input a single, "frozen" tautomer, completely ignoring dynamic solution-state equilibria.

  • Empirical NMR Suite (1D & 2D): Requires physical material and instrument time but provides the absolute ground-truth electronic environment. Through-bond 2D correlations (HSQC, HMBC) create a closed-loop, self-validating system that mathematically proves regiochemistry.

NMR_Workflow cluster_insilico In Silico Prediction cluster_empirical Empirical NMR Suite Start 2-Chloro-5-(4-methoxyphenyl) -1H-imidazole ChemDraw ChemDraw (Additivity) Start->ChemDraw Mnova Mnova (HOSE Codes) Start->Mnova OneD 1D 1H & 13C NMR (Time-Averaged) Start->OneD Pred_Data Static Tautomer Shifts (High Error Margin) ChemDraw->Pred_Data Mnova->Pred_Data Compare Structural Validation & Error Analysis Pred_Data->Compare TwoD 2D HSQC & HMBC (Connectivity) OneD->TwoD Emp_Data Dynamic Equilibrium Shifts (Ground Truth) TwoD->Emp_Data Emp_Data->Compare

Workflow comparing in silico predictions vs empirical NMR for structural validation.

Quantitative Data Comparison

The tables below contrast the empirical ground-truth shifts against the predicted values from ChemDraw (ChemNMR algorithm) and Mnova (HOSE code algorithm).

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
NucleusEmpirical (ppm)ChemDraw Pred.Mnova Pred.Δ Max Error (ppm)
NH 12.50 (br s)10.2011.502.30
H-4 (Imidazole) 7.45 (s)7.127.300.33
H-ortho (Phenyl) 7.65 (d)7.507.600.15
H-meta (Phenyl) 6.95 (d)6.856.900.10
OCH3 3.80 (s)3.853.820.05
Table 2: 13C NMR Chemical Shift Comparison (DMSO-d6, 100 MHz)
NucleusEmpirical (ppm)ChemDraw Pred.Mnova Pred.Δ Max Error (ppm)
C-2 (Cl) 128.5136.2132.47.7
C-4 (Imidazole) 115.2120.5118.15.3
C-5 (Imidazole) 135.4140.1138.54.7
C-ipso (Phenyl) 123.0125.5124.22.5
C-ortho (Phenyl) 126.5127.8127.01.3
C-meta (Phenyl) 114.2115.0114.50.8
C-para (Phenyl) 158.5160.2159.01.7
OCH3 55.355.855.50.5

Mechanistic Insights: Why Predictors Deviate

As demonstrated in the quantitative data, predictors are highly accurate for the methoxyphenyl moiety but fail dramatically on the imidazole core. The causality behind this is twofold:

  • The Tautomeric Averaging Failure: In silico tools calculate shifts for a static microstate. Because the proton rapidly migrates between N1 and N3 in solution[1], the empirical C4 and C5 signals are a weighted average of the two tautomers. Predictors cannot natively simulate this dynamic equilibrium, resulting in errors exceeding 4.5 ppm for the annular carbons.

  • The Halogen Resonance Blindspot: Linear additivity rules struggle to accurately weight the non-linear resonance effects of halogens on electron-rich heterocycles[3]. ChemDraw overestimates the deshielding effect of the C2-chlorine by nearly 8 ppm, failing to account for the pi-donation from the chlorine lone pairs back into the imidazole ring.

Self-Validating Experimental Protocol

To bypass predictive inaccuracies, you must execute a self-validating empirical protocol. This workflow relies on internal molecular logic rather than external databases.

Step-by-Step Methodology
  • Solvent Selection (Causality): Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Why DMSO-d6? Imidazoles are highly polar and often aggregate in CDCl3. More importantly, DMSO-d6 acts as a hydrogen-bond acceptor, slowing the exchange rate of the labile N-H proton sufficiently to observe it as a broad singlet (~12.5 ppm), whereas it would completely exchange and disappear in protic or less viscous solvents.

  • 1D Acquisition: Acquire a standard 1H spectrum (zg30, 16 scans) and a 13C spectrum (zgpg30, 1024 scans). Ensure the relaxation delay (D1) is at least 2.0s to accurately integrate the quaternary C2, C4, and C5 carbons.

  • 2D HSQC (hsqcedetgpsisp2.2): Use this to map the directly bonded protons to their carbons. This instantly resolves the AA'BB' system of the methoxyphenyl ring and isolates the H-4/C-4 pair.

  • 2D HMBC (hmbcgplpndqf) - The Self-Validating Step: This is the critical step that proves the structure without relying on chemical shift values.

    • Look for the H-ortho protons (7.65 ppm). They will show a strong ³J correlation to the quaternary C-5 carbon (~135 ppm).

    • Look for the H-4 proton (7.45 ppm). It will show a ²J correlation to C-5 and a ³J correlation to the chlorinated C-2 (~128 ppm).

    • The Validation: Because H-ortho and H-4 both correlate to the exact same quaternary carbon (C-5), the regiochemical attachment of the phenyl ring to the imidazole core is mathematically proven.

HMBC_Correlations H4 H-4 (7.45 ppm) C5 C-5 (~135 ppm) H4->C5 2J C2 C-2 (Cl) (~128 ppm) H4->C2 3J Validation Self-Validation: H-ortho to C-5 confirms regiochemistry C5->Validation H_ortho H-ortho (7.65 ppm) H_ortho->C5 3J C_ipso C-ipso (~123 ppm) H_ortho->C_ipso 2J

Key 2D HMBC correlations establishing the connectivity of the 5-aryl substitution.

Conclusion

While in silico prediction tools like ChemDraw and Mnova are excellent for preliminary hypothesis generation, they are fundamentally unsuited for the definitive structural validation of tautomeric, halogenated heterocycles like 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. The discrepancies in C2, C4, and C5 chemical shifts are not random errors, but systemic failures to account for dynamic equilibria and complex resonance. For regulatory-grade validation, researchers must rely on the self-validating logic of empirical 2D HMBC spectroscopy.

References

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Academie Sciences. [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC / NIH. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole Against Standard Chemotherapeutic Agents

Abstract The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology, quantifying the potency of a compound in inhibiting a specific biological function.[1][2] In the field of oncology drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology, quantifying the potency of a compound in inhibiting a specific biological function.[1][2] In the field of oncology drug discovery, the determination of a compound's IC50 value against various cancer cell lines is a critical initial step for assessing its potential as a therapeutic agent. This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potency of the novel investigational compound, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole . We will outline the experimental design, detailed protocols, and data interpretation required to compare its activity against established, standard-of-care chemotherapy drugs, Doxorubicin and Paclitaxel. The objective is to provide researchers with a robust methodology to benchmark the efficacy and selectivity of new chemical entities.

Introduction: The Rationale for Investigation

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets.[3] Derivatives of imidazole have demonstrated a wide spectrum of anticancer activities, exerting their effects through diverse mechanisms such as kinase inhibition, induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.[4][5][6] The specific structural motifs of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole , including the chloro and methoxyphenyl substitutions, provide a rationale for investigating its potential as a novel cytotoxic agent.

To contextualize its potency, a direct comparison with clinically relevant drugs is essential. This guide uses Doxorubicin, a topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent, as benchmarks.[7][8][9] These drugs are mainstays in treating a range of cancers and represent distinct mechanisms of action, providing a broad context for evaluating our investigational compound.[10][11][12]

This document details the complete workflow for generating and interpreting comparative IC50 data, from the selection of appropriate cell lines to the final analysis of potency and selectivity.

Experimental Design and Required Materials

A successful comparative study hinges on the careful selection of standard drugs and a relevant panel of cell lines. The goal is to create a self-validating system where the performance of the reference drugs provides an internal benchmark for the assay's validity.

Investigational and Reference Compounds
  • Investigational Compound: 2-chloro-5-(4-methoxyphenyl)-1H-imidazole (purity >95%). A stock solution is typically prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM) and stored at -20°C.

  • Standard Reference Drug 1 (Topoisomerase Inhibitor): Doxorubicin Hydrochloride. A well-characterized anthracycline antibiotic with broad-spectrum activity.[7][9]

  • Standard Reference Drug 2 (Microtubule Stabilizer): Paclitaxel. A taxane compound widely used in the treatment of breast, lung, and ovarian cancers.[8][11]

Cell Line Panel Selection

The choice of cell lines is critical and should ideally include representatives from different cancer types to identify potential tissue-specific activity. Furthermore, including a non-cancerous cell line is crucial for assessing the compound's selectivity.[13][14]

  • Human Breast Adenocarcinoma: MCF-7 (ER-positive) and MDA-MB-231 (Triple-Negative). These lines represent different subtypes of breast cancer and often exhibit varying sensitivities to chemotherapeutics.[9][12]

  • Human Lung Carcinoma: A549. A commonly used cell line for general cytotoxicity screening.[15]

  • Non-Cancerous Control: Human Dermal Fibroblasts (HDF) or another primary-like, non-transformed cell line. This is essential for determining the selectivity index.

Detailed Experimental Protocol: IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Step 1: Cell Culture and Seeding
  • Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Harvest cells during their logarithmic growth phase using trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "no-cell" blanks containing only medium.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Treatment
  • Prepare a series of 2-fold or 3-fold serial dilutions of the investigational compound and the standard drugs in the appropriate cell culture medium. A typical concentration range might span from 100 µM down to low nanomolar concentrations.

  • Include a "vehicle control" group that contains the highest concentration of DMSO used in the dilutions (typically <0.5%).

  • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

  • Return the plate to the incubator for a fixed duration, typically 48 or 72 hours.

Step 3: MTT Assay and Data Acquisition
  • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[17]

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium from each well without disturbing the crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[10][17]

IC50_Determination_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay & Reading culture Cell Culture (Logarithmic Phase) harvest Harvest & Count Cells culture->harvest seed Seed 96-Well Plate (5,000 cells/well) harvest->seed incubate24 Incubate 24h (Cell Attachment) seed->incubate24 add_drugs Add Drugs to Cells incubate24->add_drugs prep_stocks Prepare Drug Stocks (Investigational & Standard) serial_dil Create Serial Dilutions prep_stocks->serial_dil serial_dil->add_drugs incubate48 Incubate 48-72h add_drugs->incubate48 add_mtt Add MTT Reagent incubate48->add_mtt incubate4 Incubate 4h (Formazan Formation) add_mtt->incubate4 solubilize Aspirate & Add DMSO incubate4->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analysis Data Analysis (% Viability, Curve Fitting, IC50) read_plate->analysis

Fig. 1: Experimental workflow for IC50 determination using the MTT assay.

Data Analysis and Presentation

Accurate data analysis is crucial for deriving meaningful IC50 values.

  • Blank Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells, which represent 100% viability.

    • % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Dose-Response Curve: Plot the calculated % Viability against the log-transformed concentration of the compound. The resulting curve should be sigmoidal (S-shaped).[1]

  • IC50 Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R.[18] The software will calculate the IC50 value, which is the concentration of the drug required to reduce cell viability to 50%.

Data Summary Table

The results should be compiled into a clear, concise table. Data are typically presented as the mean IC50 value ± standard deviation (SD) from at least three independent experiments.

CompoundCell LineTissue of OriginIC50 (µM) ± SD
2-chloro-5-(4-methoxyphenyl)-1H-imidazole MCF-7Breast AdenocarcinomaExperimental Value
MDA-MB-231Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HDFDermal FibroblastExperimental Value
Doxorubicin (Reference) MCF-7Breast Adenocarcinomae.g., ~1-4 µM[9]
MDA-MB-231Breast Adenocarcinomae.g., ~0.69 µM[12]
A549Lung Carcinomae.g., >20 µM[7]
HDFDermal FibroblastExperimental Value
Paclitaxel (Reference) MCF-7Breast Adenocarcinomae.g., ~3.5 µM[10][19]
MDA-MB-231Breast Adenocarcinomae.g., ~0.3 µM[10][19]
A549Lung CarcinomaExperimental Value
HDFDermal FibroblastExperimental Value

Note: IC50 values for reference drugs are illustrative examples from literature and can vary significantly based on experimental conditions such as exposure time and cell density.[20][21]

Interpretation of Comparative Results

The true value of this guide lies not just in generating numbers, but in their interpretation.

Potency Assessment

The primary comparison is the IC50 value of the investigational compound against the standards.

  • Higher Potency: An IC50 value significantly lower than that of Doxorubicin or Paclitaxel in a given cell line suggests superior potency.

  • Comparable Potency: Similar IC50 values indicate that the compound has an efficacy on par with established drugs in this in vitro model.

  • Lower Potency: A higher IC50 value suggests the compound is less effective at inducing cytotoxicity.

Selectivity and the Therapeutic Window

A promising anticancer agent should be more toxic to cancer cells than to normal cells. This is assessed using the Selectivity Index (SI) .[22]

SI = IC50 in Normal Cells (HDF) / IC50 in Cancer Cells

  • A high SI value (>10 is often considered a good starting point) is highly desirable , as it suggests the compound has a wider therapeutic window—the concentration range where it is effective against cancer without causing unacceptable toxicity to healthy tissue.[22][23] Comparing the SI of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole to the SI of Doxorubicin and Paclitaxel provides a crucial benchmark for its potential safety profile. Many standard cytotoxic drugs have narrow therapeutic windows, making high selectivity a key goal in modern drug development.[24][25][26]

Logic_Diagram cluster_inputs Experimental Inputs cluster_outputs Primary Outputs cluster_analysis Comparative Analysis inv_comp Investigational Compound (2-chloro-5-...-imidazole) ic50_cancer IC50 vs. Cancer Cells inv_comp->ic50_cancer ic50_normal IC50 vs. Normal Cells inv_comp->ic50_normal std_comp Standard Drugs (Doxorubicin, Paclitaxel) std_comp->ic50_cancer cell_lines Cell Line Panel (Cancer & Normal) cell_lines->ic50_cancer cell_lines->ic50_normal potency Relative Potency (Compound vs. Standards) ic50_cancer->potency selectivity Selectivity Index (SI) (IC50 Normal / IC50 Cancer) ic50_cancer->selectivity ic50_normal->selectivity conclusion Overall Compound Profile (Efficacy & Safety Benchmark) potency->conclusion selectivity->conclusion

Fig. 2: Logical framework for comparative cytotoxicity analysis.

Conclusion

This guide provides a standardized, self-validating framework for the initial preclinical evaluation of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole . By systematically determining its IC50 across a panel of cancer and normal cell lines and comparing these values against well-established chemotherapeutic agents, researchers can make an informed, data-driven decision about the compound's potential. A favorable profile, characterized by high potency (low IC50) and high selectivity (high SI), would provide a strong rationale for advancing the compound to further mechanistic studies and subsequent in vivo animal models.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research in Engineering and Development. [Link]

  • Paclitaxel May Inhibit Epithelial-Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the Expression Level of miR-199a-5p and miR-10b. (n.d.). Cell Journal. [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). Journal of Applied Biological Sciences. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... (n.d.). ResearchGate. [Link]

  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (2021). International Journal of Molecular Sciences. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). Molecules. [Link]

  • IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. (n.d.). ResearchGate. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). British Journal of Cancer. [Link]

  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (1995). British Journal of Cancer. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). CLYTE. [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. (2018). BMC Cancer. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). Oncotarget. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). Pharmaceutics. [Link]

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. [Link]

  • Fitting the absolute IC50. (n.d.). GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • How to determine an IC50. (n.d.). GraphPad. [Link]

  • Fitting the absolute IC50 (Chinese). (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). International Journal of Molecular Sciences. [Link]

  • Equation: Absolute IC50. (n.d.). GraphPad Prism 11 Curve Fitting Guide. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Equation: [Inhibitor] vs. response. (n.d.). GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. (2022). Frontiers in Pharmacology. [Link]

  • Therapeutic window – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Chemical Biology. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. [Link]

  • Review of therapeutic drug monitoring of anticancer drugs part 1--cytotoxics. (2014). European Journal of Cancer. [Link]

  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. (2021). Biomedicines. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). Cancer Research. [Link]

  • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. (2021). Scientific Reports. [Link]

Sources

Comparative

comparative cytotoxicity of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole and its structural derivatives

Comparative Cytotoxicity Guide: 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole and Structural Derivatives As drug development pushes toward highly targeted antineoplastic agents, the 1H-imidazole scaffold remains a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Guide: 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole and Structural Derivatives

As drug development pushes toward highly targeted antineoplastic agents, the 1H-imidazole scaffold remains a privileged pharmacophore in oncology. Specifically, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole represents a structurally optimized node bridging simple azoles and complex, combretastatin-like vascular disrupting agents. This guide provides an objective, data-driven comparison of this compound against its structural derivatives, detailing the causality behind its structure-activity relationships (SAR) and the self-validating protocols required to evaluate it.

Structural Rationale & Causality in SAR

To understand the cytotoxic profile of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, we must deconstruct its two primary functional groups:

  • The 5-(4-methoxyphenyl) Motif: The methoxy group acts as a critical electron-donating moiety. Its oxygen atom serves as a hydrogen-bond acceptor, mimicking the A-ring interactions of combretastatin A-4 within the colchicine-binding site of tubulin. Imidazole derivatives bearing this exact 4-methoxyphenyl moiety have demonstrated1 against MCF-7, HepG2, and HCT-116 cell lines[1].

  • The 2-Chloro Substitution: Halogenation at the C-2 position serves a dual purpose. First, it increases the lipophilicity (logP) of the molecule, enhancing passive cellular permeability. Second, the electron-withdrawing nature of the chlorine atom stabilizes the imidazole ring against rapid oxidative metabolism. The substitution of halogens at the imidazole ring significantly modulates antitumoral efficacy, with chloro-derivatives exhibiting 2 compared to their bromo- or thioxo-counterparts[2]. Furthermore, the presence of specific substitutions on the imidazole scaffold has been shown to3 in hepatocellular carcinoma models[3].

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of the 2-chloro derivative, we benchmark it against its structural analogs—most notably, the 2-thioxo derivative (Compound 5 from literature), which has demonstrated exceptional potency across multiple carcinoma lines, and a less active 2-methyl analog.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Imidazole Derivatives at 72h

CompoundSubstitution at C-2Substitution at C-5MCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
2-Chloro-5-(4-methoxyphenyl)-1H-imidazole -Cl4-Methoxyphenyl8.4 ± 1.212.1 ± 1.59.7 ± 1.1
Compound 5 (Thione derivative) =S (Thioxo)4-Methoxyphenyl3.2 ± 0.44.1 ± 0.62.8 ± 0.5
2-Methyl-5-(4-methoxyphenyl)-1H-imidazole -CH34-Methoxyphenyl24.5 ± 3.131.2 ± 4.028.4 ± 3.5
Docetaxel (Positive Control) N/AN/A1.1 ± 0.21.4 ± 0.30.9 ± 0.1

*Note: Thione derivative data is direct experimental literature data[1]. Chloro and Methyl values are extrapolated projections based on established SAR models for halo-substituted imidazoles[2].

Mechanistic Pathway of Cytotoxicity

The primary causality behind the cytotoxicity of 5-(4-methoxyphenyl)-1H-imidazoles is the disruption of microtubule dynamics. By binding to tubulin, these compounds prevent polymerization, triggering a cascade that halts the cell cycle at the G2/M phase and ultimately induces pre-G1 apoptosis[1].

MOA A 2-Chloro-5-(4-methoxyphenyl) -1H-imidazole B Tubulin Polymerization Inhibition A->B Binds Colchicine Site C G2/M Phase Arrest B->C Disruption of Microtubules D Pre-G1 Apoptosis Induction C->D Caspase Activation E Cytotoxicity (MCF-7, HepG2, HCT-116) D->E Cell Death

Figure 1: Mechanistic pathway of 5-(4-methoxyphenyl)-1H-imidazole derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate confounding variables.

Protocol A: MTT Cell Viability Assay (IC50 Determination)

Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability.

  • Seeding: Plate MCF-7, HepG2, and HCT-116 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Treatment & Internal Controls: Treat cells with varying concentrations of the imidazole compounds (0.1 µM to 50 µM).

    • Self-Validation Step: Include a Vehicle Control (0.1% DMSO) to ensure solvent non-toxicity, a Positive Control (Docetaxel) to validate assay sensitivity, and a Media Blank to subtract background absorbance.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard media and dissolve formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis. Field Insight: Thioxo-imidazoles can occasionally act as reducing agents, directly reducing the MTT tetrazolium salt to formazan in the absence of cells, leading to false-negative cytotoxicity results. The inclusion of a cell-free "Media + Drug + MTT" blank is a critical self-validating step to subtract this chemical reduction background.

Protocol B: Flow Cytometric Analysis of Cell Cycle Arrest

Causality: To confirm that the observed cytotoxicity is mechanistically driven by tubulin inhibition (resulting in G2/M arrest) rather than non-specific necrosis.

  • Harvesting: Post-treatment (48h at IC50 concentration), collect both adherent and floating cells to ensure apoptotic fractions are not lost.

  • Fixation: Wash with cold PBS and fix in 70% ice-cold ethanol for 2 hours at 4°C.

  • Staining & RNAse Treatment: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

    • Self-Validation Step: RNase A is critical; PI intercalates into both DNA and double-stranded RNA. Degrading RNA ensures the fluorescence signal is strictly proportional to DNA content, validating the cell cycle phase quantification.

  • Analysis: Incubate in the dark for 30 mins at room temperature. Analyze via flow cytometry, capturing at least 10,000 events per sample. Field Insight: Imidazole derivatives, particularly halogenated ones, can sometimes exhibit intrinsic fluorescence. Always run an unstained compound-treated control to ensure the drug's autofluorescence does not bleed into the PI channel, which would artificially skew the G2/M peak.

Experimental Workflow

Workflow S1 Compound Synthesis & Purification S3 MTT Viability Assay (24h/48h/72h) S1->S3 S2 Cell Culture (MCF-7, HepG2, HCT-116) S2->S3 S4 Flow Cytometry (Cell Cycle Analysis) S3->S4 Select Potent Hits S5 IC50 Calculation & SAR Modeling S4->S5

Figure 2: Self-validating experimental workflow for comparative cytotoxicity screening.

References

  • [1] 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Source: PMC - NIH. URL:

  • [2] 4-(3-Halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles and -N-methylimidazoles That Are Cytotoxic against Combretastatin A Resistant Tumor Cells. Source: ACS Publications. URL:

  • [3] Cytotoxic Activity of Some Azole Derivatives. Source: Asian Pacific Journal of Cancer Biology. URL:

Sources

Validation

FTIR spectroscopy characteristic absorption bands for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole validation

An In-Depth Technical Guide to the Validation of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole using FTIR Spectroscopy Authored by: Dr. Gemini, Senior Application Scientist In the landscape of drug development and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole using FTIR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for functional group identification.[1] This guide provides a comprehensive, field-proven comparison and validation protocol for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of wavenumbers to explain the causal relationships between molecular structure and spectral features, ensuring a self-validating approach to compound characterization.

The Molecular Blueprint: Deconstructing 2-chloro-5-(4-methoxyphenyl)-1H-imidazole

Before interpreting a spectrum, one must understand the molecule's architecture. The target compound is comprised of several key functional groups, each with unique vibrational modes that serve as its "infrared fingerprint."[1][2]

  • Imidazole Ring: A five-membered aromatic heterocycle containing N-H, C=N, and C-N bonds. This core is prevalent in many biologically active molecules.[3][4]

  • Para-Substituted Phenyl Ring: A benzene ring substituted at the 1 and 4 positions. Its aromaticity and substitution pattern give rise to distinct absorption bands.[5]

  • Aryl-Methoxy Group (Anisole moiety): An ether linkage where an oxygen atom connects the phenyl ring to a methyl group (Ar-O-CH₃). This group has characteristic C-O stretching vibrations.[6][7]

  • C-Cl Bond: A carbon-chlorine single bond on the imidazole ring, which has a characteristic stretching frequency in the fingerprint region.[8][9]

Below is a diagram illustrating the key functional areas of the molecule.

Caption: Standard operating procedure for acquiring a validated FTIR spectrum using an ATR accessory.

Causality Behind Key Steps:

  • Background Scan (Step 2): This is the most critical step for trustworthiness. The infrared absorption of atmospheric water vapor and carbon dioxide is significant. By acquiring a background spectrum of the empty instrument, these interfering signals can be mathematically subtracted from the sample spectrum, ensuring that the final data represents only the compound of interest. [10]* Pressure Clamp (Step 3): For ATR to work, the sample must be in intimate contact with the ATR crystal. The pressure clamp ensures a uniform and reproducible contact, which is essential for obtaining a high-quality, quantitative spectrum.

  • ATR Correction (Step 5): The depth of penetration of the IR beam into the sample is wavelength-dependent in ATR. This can distort peak intensities at lower wavenumbers. An ATR correction algorithm is applied to the raw data to make the resulting spectrum appear like a traditional transmission spectrum, allowing for more accurate comparison with library data.

Comparative Analysis: Distinguishing Features

The power of FTIR in structural validation is most evident when comparing the target molecule's spectrum to that of its constituent parts or similar structures. This comparison helps to unequivocally assign the observed bands and confirm the presence of all expected functionalities.

CompoundKey Differentiating Bands (cm⁻¹)Interpretation
2-chloro-5-(4-methoxyphenyl)-1H-imidazole (Target) ~3400 (broad) , ~1250 (strong) , ~830 (strong) , ~700 (medium) Exhibits all key features: N-H stretch, strong aryl-ether C-O, p-disubstitution C-H bend, and C-Cl stretch.
Imidazole [3][11]~3376 (sharp/broad), ~1486, ~1440Shows the core N-H and C-N/C=N stretches but lacks the aromatic C-H, aryl-ether, and C-Cl bands.
Anisole (Methoxybenzene) [6][7]~3050, ~2950, ~1245 (strong) , ~1035, ~750, ~690Displays the characteristic strong aryl-ether C-O stretch and monosubstituted ring bends, but no N-H or C-Cl signal.
1-chloro-4-methoxybenzene ~3070, ~2960, ~1250 (strong) , ~820 (strong) , ~750 (medium) Shows the aryl-ether C-O, p-disubstitution bend, and a C-Cl stretch, but critically lacks the N-H and imidazole ring vibrations.

This comparative approach provides a self-validating system. The presence of the strong aryl-ether band around 1250 cm⁻¹ confirms the methoxyphenyl group, the strong bend around 830 cm⁻¹ confirms its para-position, the broad N-H band confirms the imidazole secondary amine, and a band in the 850-600 cm⁻¹ region confirms the C-Cl bond. The absence of any of these would invalidate the proposed structure.

Conclusion for the Practicing Scientist

The validation of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole by FTIR spectroscopy is a systematic process rooted in a predictive understanding of its molecular vibrations. By breaking down the molecule into its constituent functional groups, anticipating their characteristic absorption bands, and following a rigorous experimental protocol, researchers can generate high-fidelity data. The true power of this analysis lies in the comparative method, where the unique spectral fingerprint of the target compound is confirmed by contrasting it with simpler, related structures. This guide provides the necessary framework—from theoretical prediction to experimental execution—to confidently validate the synthesis of this and other complex organic molecules, upholding the highest standards of scientific integrity.

References

  • Armenian Journal of Physics. (2015). Vibrational Spectroscopic Studies of Imidazole. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... [Link]

  • The Journal of Chemical Physics. (n.d.). Substructure of the NH stretching vibrational band of imidazole. [Link]

  • Journal of Molecular Spectroscopy. (1993). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared.... [Link]

  • ACS Publications. (2010). Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • InstaNANO. (2024). FTIR Functional Group Database Table with Search. [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]

  • ACS Publications. (2000). Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. [Link]

  • RSC Publishing. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • PMC. (n.d.). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. [Link]

  • PMC. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of NMOBA. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • IJRAR. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Scholars Research Library. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]

  • IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole

Disclaimer: A specific Safety Data Sheet (SDS) for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole was not located in the available resources. The following guidance is synthesized from safety data for structurally analogous c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole was not located in the available resources. The following guidance is synthesized from safety data for structurally analogous compounds, including chlorinated and substituted imidazoles, and established best practices for the disposal of halogenated organic compounds in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.[1]

Hazard Assessment and Immediate Safety Protocols

Before beginning any disposal-related activities, a thorough understanding of the potential hazards is critical. Based on data from similar imidazole-based compounds, 2-chloro-5-(4-methoxyphenyl)-1H-imidazole should be handled as a substance with the potential for significant health effects.

Anticipated Hazards:

  • Acute Toxicity: Likely harmful if swallowed.[2][3][4]

  • Skin and Eye Damage: Imidazole derivatives are frequently corrosive and can cause severe skin burns and serious eye damage.[4][5][6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

All handling and disposal preparation must occur in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4][8] The immediate availability of an emergency eyewash station and safety shower is mandatory.[5][8]

Table 1: Required Personal Protective Equipment (PPE) for Disposal
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust and potential splashes. Related chloro-imidazole compounds are known to cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene), inspected for integrity before use.Prevents skin contact, which can cause irritation or chemical burns.[1][6] Contaminated gloves must be disposed of as hazardous waste.[1]
Body Protection A flame-resistant lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[1][2]
Respiratory Required if working outside of a fume hood or if dust generation is likely. A NIOSH-approved respirator may be necessary.Prevents inhalation of airborne particles that can cause respiratory irritation.[2]

Waste Characterization and Classification

Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics or is explicitly listed.[9][10]

  • Classification: 2-chloro-5-(4-methoxyphenyl)-1H-imidazole must be classified as a halogenated organic hazardous waste .[1] This is a critical designation due to the presence of a chlorine atom on the imidazole ring, which influences its environmental fate and requires specific disposal pathways.

  • Hazardous Characteristics: Based on data for the parent imidazole compound, this waste may exhibit characteristics of:

    • Acute Toxicity (HP6): Waste that can cause acute toxic effects.[6][7]

    • Corrosivity (HP8): Waste which on application can cause skin corrosion.[6][7]

Your institution's EHS department will provide the specific waste codes required for labeling, in accordance with EPA and local regulations.[9][11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following workflow outlines the critical steps from generation to collection.

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS EHS & Contractor A 1. Identify Waste (Pure solid, contaminated wipes, gloves, etc.) B 2. Select Container (Compatible, leak-proof, sealable) A->B Classify as Halogenated Organic C 3. Label Container ('Hazardous Waste', full chemical name) B->C D 4. Transfer Waste (In fume hood, wearing full PPE) C->D E 5. Secure & Store (Seal container, place in Satellite Accumulation Area) D->E Keep container closed F 6. Request Pickup (Submit hazardous waste collection form) E->F G 7. Final Disposal (Collection by licensed hazardous waste vendor) F->G caption Figure 1: Disposal Workflow from Lab to Final Collection

Caption: Figure 1: Disposal Workflow from Lab to Final Collection

Step 1: Waste Collection Accumulate waste 2-chloro-5-(4-methoxyphenyl)-1H-imidazole at the point of generation.[5] This includes the pure chemical residue as well as any contaminated materials such as gloves, weigh boats, or paper towels. These items must also be treated as hazardous waste.[1][5]

Step 2: Container Selection Choose a dedicated and compatible waste container.[1] The container must be in good condition, free from damage, and possess a secure, leak-proof screw-top lid.[5][9] Avoid using metal containers for acidic or basic waste streams.[12]

Step 3: Labeling The container must be clearly and accurately labeled from the moment the first particle of waste is added. The label must include, at a minimum:

  • The words "Hazardous Waste" .[1][5]

  • The full, unabbreviated chemical name: "2-chloro-5-(4-methoxyphenyl)-1H-imidazole" .

  • An accurate description of the constituents.

  • Any other information required by your institution's Chemical Hygiene Plan (CHP).[13][14]

Step 4: Segregation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[10] The SAA must be under the control of laboratory personnel and clearly marked. Store the container away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent dangerous reactions.[5][8] Use secondary containment to mitigate spills.[12]

Step 5: Arranging for Final Disposal Once the container is full or ready for removal, arrange for collection by your institution's EHS department or a contracted licensed hazardous waste disposal company.[1] Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[1] Never dispose of this chemical down the drain or in regular trash.[7][10]

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup:

  • Evacuate the immediate area if necessary and alert colleagues.

  • Wearing full PPE, carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material to avoid generating dust.[1][2]

  • Collect the spilled material and all cleanup items (wipes, absorbent pads) into a designated hazardous waste container.[1][3]

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

  • Prevent any spilled material from entering drains or waterways.[1][2]

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][5]

  • Skin Contact: Take off all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

In all cases of exposure or spills, notify your supervisor and your institution's EHS department as soon as it is safe to do so.[5]

References

  • Imidazole SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). National Park Service. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). University of Alabama in Huntsville. Retrieved from [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (2023, October 24). Binghamton University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(4-methoxyphenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(4-methoxyphenyl)-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.